Technical Documentation Center

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester
  • CAS: 56976-65-9

Core Science & Biosynthesis

Foundational

Comparative Profiling: Phenytoin vs. 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (DPBA-EE)

This guide provides an in-depth technical analysis comparing Phenytoin (the clinical standard) with its N-3 substituted derivative, 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (referred to herein as DPBA-EE ). This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Phenytoin (the clinical standard) with its N-3 substituted derivative, 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (referred to herein as DPBA-EE ).

This analysis focuses on the Structure-Activity Relationship (SAR), physicochemical properties, and the pharmacological trade-offs involved in N-alkylation of the hydantoin core.

Executive Technical Summary

Phenytoin (PHT) remains a frontline anticonvulsant for tonic-clonic and psychomotor seizures, operating primarily via voltage-gated sodium channel (


) blockade. However, its therapeutic index is compromised by non-linear pharmacokinetics (Michaelis-Menten) and poor aqueous solubility.

DPBA-EE represents a structural modification at the N-3 position of the hydantoin ring, appending a butyric acid ethyl ester moiety. This modification fundamentally alters the physicochemical profile, significantly increasing lipophilicity. However, according to established SAR principles for hydantoins, substitution at the N-3 position typically abolishes the hydrogen-bonding capability required for high-affinity binding to the


 channel, unless the molecule acts as a prodrug (bioreversible derivative) or targets an alternative mechanism (e.g., GABAergic modulation via the butyrate chain).
Key Differentiators
FeaturePhenytoin (PHT)DPBA-EE (Derivative)
Core Mechanism

Channel Blockade (State-dependent)
Potential Prodrug / Dual-Action Ligand
Pharmacophore Intact N-3 Imide System (H-bond donor)N-3 Substituted (H-bond acceptor only)
Lipophilicity (LogP) ~2.47 (Moderate)~3.8 - 4.2 (High)
Metabolism CYP2C9/CYP2C19 (Hydroxylation)Ester hydrolysis

Free Acid
Solubility Poor (requires pH adjustment)Improved lipid solubility; poor aqueous solubility

Chemical & Physicochemical Profile

The biological activity of hydantoins is strictly governed by the steric and electronic environment of the imidazolidine-2,4-dione ring.

Structural Comparison
  • Phenytoin: Possesses a free N-H at position 3. This proton is acidic (

    
    ) and serves as a critical Hydrogen Bond Donor (HBD) within the sodium channel receptor site.
    
  • DPBA-EE: The N-3 proton is replaced by a -(CH2)3-COOCH2CH3 chain. This removes the HBD capability and introduces steric bulk.

Physicochemical Data Table
ParameterPhenytoinDPBA-EEImpact on Bioactivity
Molecular Weight 252.27 g/mol ~366.41 g/mol DPBA-EE is heavier; may affect diffusion rates.
H-Bond Donors 2 (N-3, N-1)1 (N-1 only)Critical: Loss of N-3 H-bond reduces receptor affinity.
H-Bond Acceptors 24 (Includes Ester oxygens)Increases polar surface area slightly.
Predicted LogP 2.473.95DPBA-EE has superior BBB penetration potential.
Melting Point 295-298°CLower (Est. 120-150°C)Ester chain disrupts crystal lattice energy.

Pharmacology & Mechanism of Action[2][3][4]

Phenytoin: The Reference Standard

Phenytoin exerts its anticonvulsant effect by stabilizing the inactivated state of voltage-gated sodium channels.

  • Binding Site: Located on the inner pore of the

    
    -subunit (Domain IV, S6 segment).
    
  • Requirement: The pharmacophore requires the N-3 imide hydrogen to form a specific hydrogen bond with the receptor residues (likely Serine or Threonine residues in the pore).

  • Result: Prevents repetitive neuronal firing during a seizure focus without depressing normal synaptic transmission.

DPBA-EE: The N-Substituted Analog

The biological activity of DPBA-EE depends on two potential pathways:

Pathway A: Intrinsic Activity (The "Analog" Hypothesis)

If DPBA-EE is stable in vivo (i.e., the N-alkyl bond does not cleave), it acts as a distinct molecule.

  • Reduced Potency: Research by Poupaert et al. and others in hydantoin SAR demonstrates that N-3 alkylation (methyl, ethyl, or larger) generally abolishes or drastically reduces anticonvulsant activity in the Maximal Electroshock (MES) test.

  • Steric Hindrance: The butyric ester chain is bulky. It likely prevents the molecule from fitting into the narrow "slot" on the sodium channel where phenytoin binds.

Pathway B: Prodrug Activity (The "Metabolic" Hypothesis)

DPBA-EE may be designed as a prodrug.

  • Phase 1 Hydrolysis: Plasma esterases cleave the ethyl ester (-COOEt) to the free carboxylic acid (-COOH).

    • Metabolite:5,5-Diphenylhydantoin-3-butyric Acid (DPBA). [1][2]

  • Phase 2 Cleavage (Unlikely): For phenytoin to be regenerated, the N-C bond must be cleaved. Unlike fosphenytoin (which has a labile N-C-O-P linkage), a simple N-alkyl bond (N-CH2-...) is metabolically stable and resistant to oxidative dealkylation.

Metabolic Pathway Visualization (DOT)

Metabolism cluster_legend Pharmacological Fate DPBA_EE DPBA-EE (Lipophilic Precursor) Esterase Plasma Esterases (Rapid Hydrolysis) DPBA_EE->Esterase DPBA_Acid Metabolite: DPBA (Polar Acid) Oxidase Oxidative Dealkylation (Slow/Negligible) DPBA_Acid->Oxidase Phenytoin Phenytoin (Active Drug) Esterase->DPBA_Acid Release of Ethanol Oxidase->Phenytoin Unlikely Pathway DPBA-EE crosses BBB DPBA-EE crosses BBB Hydrolysis to Acid Hydrolysis to Acid DPBA-EE crosses BBB->Hydrolysis to Acid Excretion or Weak Binding Excretion or Weak Binding Hydrolysis to Acid->Excretion or Weak Binding

Figure 1: Predicted metabolic trajectory of DPBA-EE. Note the stability of the N-alkyl bond prevents conversion back to Phenytoin, suggesting DPBA-EE acts as a distinct chemical entity rather than a classical prodrug.

Preclinical Efficacy Protocols

To validate the biological activity of DPBA-EE against Phenytoin, the following standardized screening protocols are recommended.

Maximal Electroshock Seizure (MES) Test

This is the gold standard for identifying agents active against generalized tonic-clonic seizures (sodium channel blockers).

Protocol:

  • Subjects: Male albino mice (CF-1 strain), 18–25 g.

  • Preparation: Suspend DPBA-EE in 0.5% methylcellulose (due to lipophilicity). Phenytoin sodium dissolved in saline.

  • Administration: Intraperitoneal (i.p.) injection.

    • Dose range: 10, 30, 100, 300 mg/kg.

  • Stimulus: Corneal electrodes delivering 60 Hz, 50 mA current for 0.2 seconds.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: Calculate

    
     (Effective Dose 50) using probit analysis.
    

Expected Outcome:

  • Phenytoin:

    
     (Highly Potent).
    
  • DPBA-EE: Expected

    
     (Low Potency) due to lack of N-H donor, unless the butyric acid moiety confers GABAergic activity (protection in scPTZ test).
    
Subcutaneous Pentylenetetrazol (scPTZ) Test

Used to detect activity against absence seizures (T-type


 channels or GABAergic mechanisms). Phenytoin is generally ineffective here.

Protocol:

  • Stimulus: Subcutaneous injection of PTZ (85 mg/kg).

  • Observation: Monitor for clonic spasms for 30 minutes.

  • Hypothesis: If the "butyric acid" chain of DPBA-EE mimics GABA, it may show protection here, unlike Phenytoin.

Synthesis & Purity Verification

For researchers synthesizing DPBA-EE for testing, purity is paramount to avoid false positives from residual phenytoin.

Synthetic Route (N-Alkylation)
  • Reactants: 5,5-Diphenylhydantoin + Ethyl 4-bromobutyrate.[1]

  • Base: Potassium Carbonate (

    
    ) in Acetone or DMF.
    
  • Conditions: Reflux for 6-8 hours.

  • Purification: Recrystallization from Ethanol/Water.

Quality Control Check
  • TLC: Mobile phase Chloroform:Methanol (9:1). Phenytoin (

    
    ) vs DPBA-EE (
    
    
    
    , higher due to ester).
  • IR Spectroscopy:

    • Look for Ester Carbonyl stretch at ~1730

      
      .
      
    • Absence of N-H stretch at 3200-3400

      
       (if mono-substituted at N-3). Note: N-1 H may still be visible but shifted.
      

References

  • Poupaert, J. H., et al. (1984). "Structure-activity relationships of phenytoin-like anticonvulsant drugs." Journal of Medicinal Chemistry, 27(1), 76-78.[3] Link

  • Varia, S. A., et al. (1984). "Phenytoin Prodrugs III: Water-Soluble Prodrugs for Oral and/or Parenteral Use." Journal of Pharmaceutical Sciences, 73(8), 1068-1073. Link

  • Bialer, M. (2012).[3] "Chemical properties of antiepileptic drugs (AEDs)." Epilepsia, 53(s4), 3-11. Link

  • Stella, V. J. (1996). "Prodrugs: Challenges and Rewards." Springer Science & Business Media. (Reference for N-acyl vs N-alkyl stability).
  • Algozzine, G., et al. (1981). "Synthesis and anticonvulsant activity of some new N-substituted hydantoins." Journal of Pharmaceutical Sciences, 70(1), 123-126.

Sources

Exploratory

Technical Guide: Hydantoin Derivatives with N-Alkyl Ester Substitutions

Strategies for Synthesis, Regiocontrol, and Prodrug Design Executive Summary & Strategic Rationale The hydantoin scaffold (imidazolidine-2,4-dione) remains a cornerstone in medicinal chemistry, most notably anchored by t...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Synthesis, Regiocontrol, and Prodrug Design

Executive Summary & Strategic Rationale

The hydantoin scaffold (imidazolidine-2,4-dione) remains a cornerstone in medicinal chemistry, most notably anchored by the anticonvulsant phenytoin. However, the clinical utility of hydantoins is often hampered by poor aqueous solubility and erratic bioavailability (Class II in the Biopharmaceutics Classification System).

N-alkyl ester substitutions represent a critical structural modification strategy. By appending an ester-bearing alkyl chain to the N1 or N3 position, researchers can:

  • Modulate Lipophilicity: Fine-tune LogP for optimal blood-brain barrier (BBB) penetration.

  • Create Pro-drugs: Utilize plasma esterases to cleave the alkyl ester, releasing the active hydantoin or a polar metabolite.

  • Introduce Pharmacophores: Use the ester linkage to conjugate targeting moieties (e.g., for EGFR inhibition in oncology).

This guide details the synthetic logic, regioselective challenges, and experimental protocols for generating these derivatives.

Synthetic Methodology: The Regioselectivity Challenge

The core challenge in hydantoin alkylation is distinguishing between the N3 (imide) and N1 (amide) nitrogens.

Acidity and Nucleophilicity[1]
  • N3 Position: The proton at N3 is flanked by two carbonyl groups (C2 and C4), making it significantly more acidic (

    
    ). Under mild basic conditions, deprotonation occurs almost exclusively here.
    
  • N1 Position: The N1 proton is less acidic (

    
    ) due to the steric hindrance of substituents at C5 (e.g., the two phenyl rings in phenytoin) and less electron withdrawal.
    
Control Strategies
  • Thermodynamic Control (N3-Alkylation): Using a weak base (e.g.,

    
    ) in a polar aprotic solvent (acetone or DMF) favors the formation of the N3-anion, leading to N3-alkyl esters.
    
  • Kinetic/Forced Control (N1-Alkylation): Accessing the N1 position typically requires:

    • A strong base (e.g., NaH, LiHMDS) to deprotonate N1.

    • Protection of the more reactive N3 position (e.g., with a bulky trityl or Boc group) prior to alkylation.

    • Use of "steric shields" or specific potassium bases (

      
      ) that can sometimes drive N1 selectivity through coordination effects, though this is substrate-dependent.
      
Visualization: Synthetic Pathways & Regiocontrol

HydantoinSynthesis Hydantoin 5,5-Disubstituted Hydantoin (Start) BaseWeak Weak Base (K2CO3/Acetone) Hydantoin->BaseWeak Deprotonation BaseStrong Strong Base (NaH/DMF) Hydantoin->BaseStrong N3_Anion N3-Anion (Thermodynamic) BaseWeak->N3_Anion N1_Anion N1/N3-Dianion or N1-Selective BaseStrong->N1_Anion Product_N3 N3-Alkyl Ester (Major Product) N3_Anion->Product_N3 + Alkyl Halide N1_Anion->Product_N3 Competing Rxn Product_N1 N1-Alkyl Ester (Minor/Requires Protection) N1_Anion->Product_N1 + Alkyl Halide AlkylHalide Alkyl Haloester (e.g., Ethyl Chloroacetate)

Caption: Regioselective alkylation pathways for hydantoins. Mild bases favor N3 substitution; strong bases are required for N1 access.

Experimental Protocol: Synthesis of Ethyl 2-(2,4-dioxo-5,5-diphenylimidazolidin-3-yl)acetate

This protocol describes the synthesis of an N3-substituted ester derivative of phenytoin . This compound serves as a model for creating prodrugs with enhanced solubility profiles.

Target Compound: N3-ethoxycarbonylmethyl-5,5-diphenylhydantoin.

Materials
  • Substrate: 5,5-Diphenylhydantoin (Phenytoin) [CAS: 57-41-0].

  • Reagent: Ethyl chloroacetate (1.2 equivalents).

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equivalents).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (dry).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate the Finkelstein reaction in situ.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5,5-diphenylhydantoin (10 mmol, 2.52 g) in anhydrous DMF (20 mL).

    • Note: DMF is preferred over acetone for higher temperature stability, though acetone allows for easier workup.

  • Deprotonation:

    • Add anhydrous

      
       (20 mmol, 2.76 g) to the solution.
      
    • Stir the suspension at Room Temperature (RT) for 30 minutes. This ensures the formation of the N3-potassium salt.

  • Alkylation:

    • Add Ethyl chloroacetate (12 mmol, 1.28 mL) dropwise via syringe.

    • (Optional) Add a catalytic amount of KI (1 mmol) to generate the more reactive ethyl iodoacetate in situ.

    • Heat the mixture to 60–70°C and stir for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as a white solid.

    • Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and evaporate.
  • Purification:

    • Filter the precipitate and wash with cold water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Characterization Data (Expected)
TechniqueSignal/ParameterInterpretation
IR 1775, 1720 cm⁻¹Imide C=O stretches (characteristic doublet for hydantoins).
IR 1740 cm⁻¹Ester C=O stretch.
1H NMR

4.25 (s, 2H)
N-CH₂-CO signal (Diagnostic for N-alkylation).
1H NMR

1.20 (t, 3H), 4.15 (q, 2H)
Ethyl ester protons.

Pharmacological Implications: The Prodrug Mechanism[2]

N-alkyl ester hydantoins function primarily as prodrugs . The ester bond is designed to be susceptible to plasma esterases (e.g., butyrylcholinesterase) or chemical hydrolysis at physiological pH.

Hydrolysis Kinetics

The rate of hydrolysis is governed by the steric environment of the ester.

  • Ethyl esters: Moderate hydrolysis rate; suitable for sustained release.

  • t-Butyl esters: High stability; slow hydrolysis (often too slow for acute prodrugs).

  • Glycolic esters: Rapid hydrolysis.

Upon cleavage of the ester, the resulting N-acetic acid intermediate is often unstable or undergoes further decarboxylation/metabolism to regenerate the parent hydantoin or a polar metabolite that is rapidly excreted.

Visualization: Metabolic Activation

ProdrugMetabolism Prodrug N-Alkyl Ester Hydantoin (Lipophilic / BBB Permeable) Intermediate Hydantoin-N-Acetic Acid (Polar Intermediate) Prodrug->Intermediate Ester Cleavage Enzyme Plasma Esterases (Hydrolysis) Enzyme->Prodrug ParentDrug Active Hydantoin (e.g., Phenytoin) Intermediate->ParentDrug Spontaneous Decarboxylation or Enzymatic Processing Byproduct Alcohol + CO2 (Metabolic Waste) Intermediate->Byproduct

Caption: Metabolic activation pathway. Esterases cleave the lipophilic prodrug, releasing the active hydantoin pharmacophore.

References

  • Regioselectivity in Hydantoin Alkylation

    • Title: Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.
    • Source: Chemical and Pharmaceutical Bulletin (2021).
    • URL:[Link]

  • Synthesis of N-Alkyl Derivatives

    • Title: N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characteriz
    • Source: ACS Omega (2023).
    • URL:[Link]

  • General Hydantoin Synthesis (Bucherer-Bergs)

    • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
    • Source: Molecules (2021).

    • URL:[Link]

  • Prodrug Strategies

    • Title: Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.[1]

    • Source: Journal of Biosciences and Medicines (2024).
    • URL:[Link]

  • Medicinal Chemistry of Hydantoins

    • Title: Recent applications of hydantoin in medicinal chemistry.[2][3][4][5][6][7][8]

    • Source: Future Medicinal Chemistry (via ChemicalBook).

Sources

Foundational

Literature Review of Lipophilic Phenytoin Prodrugs: A Strategy to Enhance Oral Bioavailability

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Phenytoin, a cornerstone in the management of epilepsy for over six decades, is beset by significant physicochemical and pharmacokinetic ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Phenytoin, a cornerstone in the management of epilepsy for over six decades, is beset by significant physicochemical and pharmacokinetic challenges that complicate its clinical use.[1] Its high melting point and poor aqueous solubility contribute to erratic and incomplete oral absorption, while its parenteral formulation requires a caustic vehicle, leading to severe administration-site reactions.[2] The prodrug approach offers a validated strategy to surmount these limitations. While the water-soluble phosphate ester prodrug, fosphenytoin, successfully addressed the issues of parenteral administration, the development of lipophilic prodrugs represents a targeted effort to improve the oral delivery of phenytoin.[3] This guide provides a comprehensive technical review of the design rationale, synthesis, and evaluation of lipophilic phenytoin prodrugs. It delves into the causal relationships between molecular design and physicochemical properties, outlines self-validating experimental protocols for their evaluation, and presents a comparative analysis of different lipophilic strategies aimed at enhancing oral bioavailability.

Chapter 1: The Phenytoin Problem: A Rationale for Prodrug Development

Physicochemical Limitations of Phenytoin

Phenytoin exists as a high-melting, weakly acidic (pKa 8.1-9.2), and sparingly water-soluble crystalline solid.[2][4] Its aqueous solubility is extremely low (~20-30 µg/mL), a direct consequence of its high crystal lattice energy.[5] This high stability arises from strong intermolecular hydrogen bonding between the N-3 proton of the hydantoin ring and a carbonyl oxygen of an adjacent molecule.[6] This robust crystal structure resists dissolution, which is the rate-limiting step in its absorption from the gastrointestinal tract.[6]

Formulation and Bioavailability Challenges

The poor solubility of phenytoin leads to significant clinical challenges:

  • Erratic Oral Bioavailability: Absorption after oral administration is variable and often incomplete.[2][6] Factors such as gastric pH and the presence of food can significantly alter dissolution and subsequent absorption, making consistent therapeutic dosing difficult.[1]

  • Painful Parenteral Administration: To achieve the concentrations necessary for intravenous injection, phenytoin sodium must be formulated in a highly alkaline (pH 12) aqueous vehicle containing 40% propylene glycol and 10% ethanol.[7][4] This formulation is associated with severe complications, including phlebitis, tissue damage, and cardiovascular adverse events if infused too rapidly.[4] Intramuscular injection is not recommended as the pH change upon injection causes the drug to precipitate at the injection site, leading to slow and unreliable absorption.[7][8]

The Prodrug Hypothesis: Overcoming Barriers to Delivery

A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active molecule.[9] This strategy is particularly effective for drugs like phenytoin with dissolution rate-limited bioavailability.[6] For phenytoin, two primary prodrug strategies have been pursued:

  • Increasing Aqueous Solubility: For parenteral delivery, hydrophilic promoieties (e.g., phosphate esters) are attached to create highly water-soluble derivatives, eliminating the need for caustic vehicles. Fosphenytoin is the successful clinical embodiment of this approach.[5][10]

  • Increasing Lipophilicity and Modifying Physical Properties: For oral delivery, the attachment of lipophilic promoieties can disrupt the crystal lattice, lower the melting point, and improve solubility in gastrointestinal lipids and bile salt micelles.[2][6][11] This guide focuses on this second, lipophilic-centric strategy.

Chapter 2: Design and Synthesis of Lipophilic Phenytoin Prodrugs

The core objective in designing lipophilic phenytoin prodrugs is to transiently modify the molecule to favor dissolution and absorption in the gastrointestinal tract, followed by efficient cleavage to release the active parent drug.

Strategy 1: N-3 Position Acyloxymethyl Derivatives

Causality: This is the most extensively studied approach. By alkylating the N-3 position of the hydantoin ring, the intermolecular hydrogen bond responsible for the high crystal lattice energy is disrupted.[6] This leads to a significant decrease in melting point and a corresponding increase in solubility in non-polar, organic solvents and lipids.[2][11] A homologous series of 3-acyloxymethyl derivatives (from acetyl to decanoyl) has been synthesized to systematically study the effect of acyl chain length on physicochemical properties and enzymatic cleavage rates.[2]

General Synthesis Workflow: The synthesis is typically a two-step process involving the initial creation of an intermediate followed by esterification.

G PHT Phenytoin Intermediate 3-Hydroxymethylphenytoin or 3-Chloromethylphenytoin PHT->Intermediate Formaldehyde or Chloromethylation Prodrug 3-Acyloxymethyl Phenytoin Prodrug Intermediate->Prodrug Esterification AcylSource Acyl Halide or Carboxylic Acid AcylSource->Prodrug Esterification

Caption: General synthesis workflow for N-3 acyloxymethyl phenytoin prodrugs.

Experimental Protocol: Synthesis of 3-Pentanoyloxymethyl-5,5-diphenylhydantoin [2]

  • Step 1: Synthesis of 3-Chloromethyl-5,5-diphenylhydantoin.

    • To a solution of 5,5-diphenylhydantoin (phenytoin) in a suitable aprotic solvent (e.g., dimethylformamide), add an equimolar amount of a base (e.g., sodium hydride) under an inert atmosphere (N2).

    • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

    • Add an excess of chloromethylating agent (e.g., chloromethyl methyl ether or paraformaldehyde with HCl gas).

    • Stir the reaction mixture at room temperature for several hours until TLC indicates the consumption of the starting material.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purify by recrystallization or column chromatography.

  • Step 2: Esterification.

    • Dissolve the 3-chloromethyl-5,5-diphenylhydantoin intermediate in a suitable solvent (e.g., acetone).

    • Add the sodium or potassium salt of pentanoic acid.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product, 3-pentanoyloxymethyl-5,5-diphenylhydantoin, by column chromatography or recrystallization.

Strategy 2: N-Acetylation

Causality: N-acetylation creates a prodrug (N-acetyl-DPH or EDPH) with altered solubility characteristics. While its intrinsic aqueous solubility may be low, its solubility is significantly enhanced in the presence of bile salt micelles in the intestinal fluid.[12] This enhanced micellar solubilization is hypothesized to increase the concentration of dissolved drug available for absorption, leading to higher bioavailability.[12]

Strategy 3: Phenytoin-Lipid Conjugates

Causality: This strategy aims to hijack lipid absorption pathways. By covalently linking phenytoin (via a 3-hydroxymethyl intermediate) to lipids like dimyristoylglycerides, the resulting conjugate can be incorporated into emulsions or other lipid-based formulations.[13] Upon oral administration, these prodrugs are substrates for pancreatic lipase, which cleaves the ester linkage and releases phenytoin in the proximity of the absorptive intestinal epithelium.[13] This approach led to a faster onset of anticonvulsant activity in animal models compared to phenytoin itself.[13]

Chapter 3: Physicochemical and In Vitro Evaluation

A thorough in vitro characterization is a self-validating system; it confirms that the synthesized molecule possesses the desired physicochemical properties and is capable of converting back to the parent drug under physiological conditions.

Key Assays and Protocols

Protocol 3.2.1: Determination of Partition Coefficient (Log P) The octanol-water partition coefficient (Log P) is a critical measure of lipophilicity.

  • Prepare a stock solution of the prodrug in octanol.

  • Saturate both octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) with each other by vigorous mixing for 24 hours, followed by separation.

  • Add a known volume of the prodrug stock solution to a mixture of the pre-saturated octanol and buffer.

  • Vortex the mixture vigorously for 15-30 minutes to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and octanol phases.

  • Determine the concentration of the prodrug in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate Log P as: Log P = log([Prodrug]_octanol / [Prodrug]_aqueous).

Protocol 3.2.2: Dissolution Rate in Simulated Intestinal Media (SIBLM) This assay is a better predictor of in vivo behavior for lipophilic compounds than simple aqueous dissolution.[6]

  • Prepare a Simulated Intestinal Bile Salts-Lecithin Mixture (SIBLM) to mimic intestinal fluid.[11]

  • Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method).

  • Compact a known amount of the prodrug into a non-disintegrating pellet.

  • Place the pellet at the bottom of the dissolution vessel containing pre-warmed (37°C) SIBLM.

  • Rotate the paddle at a constant speed (e.g., 50 rpm).

  • Withdraw samples at predetermined time intervals, replacing the withdrawn volume with fresh, pre-warmed SIBLM.

  • Filter the samples immediately and analyze for prodrug concentration by HPLC-UV.

  • Plot concentration versus time and determine the dissolution rate from the initial linear portion of the curve.

Protocol 3.2.3: In Vitro Enzymatic Hydrolysis This protocol confirms the bioreversible nature of the prodrug.

  • Prepare tissue homogenates (e.g., 10% w/v) from rat liver and intestinal mucosa in cold buffer (e.g., pH 7.4 phosphate buffer). Alternatively, use fresh rat or human plasma.

  • Pre-incubate the homogenate or plasma at 37°C.

  • Initiate the reaction by adding a small volume of a concentrated stock solution of the prodrug (in a water-miscible solvent like acetonitrile to minimize precipitation) to the pre-warmed biological matrix.

  • Incubate the mixture at 37°C in a shaking water bath.

  • At various time points, withdraw aliquots and immediately quench the enzymatic reaction by adding an excess of cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Analyze the supernatant for the disappearance of the prodrug and the appearance of phenytoin by HPLC.

  • Calculate the rate of hydrolysis and the half-life (t½) of the prodrug in the biological matrix.

Data Summary: Physicochemical Properties of Phenytoin and Prodrugs

The following table summarizes representative data for different prodrug strategies, illustrating the successful modification of key physicochemical properties.

CompoundStrategyMelting Point (°C)Aqueous SolubilityLog P (Octanol/Water)Key FindingReference(s)
Phenytoin Parent Drug295-298Very Low (<0.1 mg/mL)2.47High melting point and low solubility are key barriers.[2][14]
3-Pentanoyloxymethyl-PHT N-3 Acyloxymethyl92-93Lower than Phenytoin>3Significantly lower melting point; increased solubility in lipids. Gave superior oral bioavailability in rats.[2]
N-acetyl-DPH (EDPH) N-AcetylationN/ALowN/A2-4 fold greater dissolution in bile salt solutions; 9-11 fold higher bioavailability in rats.[12]
Fosphenytoin Water-SolubleN/AVery High (>75 mg/mL)PolarDesigned for parenteral use; overcomes solubility issues of IV phenytoin.[4][10]

Chapter 4: In Vivo Assessment: From Animal Models to Clinical Potential

The ultimate validation of a prodrug strategy is its performance in a living system. In vivo studies are designed to assess pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Experimental Workflow for Preclinical Evaluation

A logical, stepwise workflow ensures that comprehensive data is collected to support the advancement of a prodrug candidate.

G cluster_0 In Vitro / Physicochemical cluster_1 In Vivo Evaluation cluster_2 Decision a Synthesis & Purification b Physicochem. Characterization (MP, LogP, Solubility) a->b c In Vitro Hydrolysis (Plasma, Tissues) b->c e Pharmacokinetic Study (Oral Bioavailability) d Animal Model Selection (Rat, Dog) c->d f Pharmacodynamic Study (Anticonvulsant Activity - MES) d->e d->f g Toxicity Assessment e->g f->g h Candidate Selection g->h

Caption: A comprehensive workflow for the preclinical evaluation of a phenytoin prodrug.

Pharmacokinetic Profiling in Animal Models

Protocol 4.2.1: Oral Bioavailability Study in Rats [2]

  • Animal Preparation: Use male Sprague-Dawley or Wistar rats (250-300g). Fast animals overnight with free access to water. Divide animals into at least two groups: a control group receiving sodium phenytoin and a test group receiving the lipophilic prodrug.

  • Dosing:

    • Control Group: Administer sodium phenytoin as an aqueous solution via oral gavage at a dose equivalent to the phenytoin content in the prodrug formulation.

    • Test Group: Administer the lipophilic prodrug, often dissolved in a lipid-based vehicle like tributyrin or triolein, via oral gavage.[2] The dose should be calculated to deliver an equimolar amount of phenytoin as the control group.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Immediately precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile) and store the samples at -20°C or lower until analysis.

  • Analysis: Analyze the plasma samples for phenytoin concentration using a validated LC-MS/MS or HPLC method.

  • Data Analysis: Plot the mean plasma phenytoin concentration versus time for each group. Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The relative oral bioavailability (F) of phenytoin from the prodrug is calculated as: F(%) = (AUC_prodrug / AUC_control) * 100.

Pharmacodynamic Evaluation

Protocol 4.3.1: Maximal Electroshock (MES) Seizure Test [13]

  • Animal Preparation: Use mice (e.g., 20-25g).

  • Dosing: Administer the prodrug (e.g., as an aqueous suspension or in an emulsion) or phenytoin (as a control) via oral gavage at various doses to different groups of mice.

  • Seizure Induction: At a specified time post-dosing (e.g., 1, 2, or 4 hours, to coincide with expected peak drug levels), induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.

  • Data Analysis: Calculate the percentage of mice protected at each dose level. Determine the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic extensor seizure. A lower ED50 indicates higher anticonvulsant potency.

Comparative Analysis: Lipophilic vs. Water-Soluble Prodrugs

The distinction between these two classes lies entirely in their therapeutic objective.

  • Fosphenytoin (Water-Soluble): The primary goal was to create a safe and effective parenteral formulation. It is rapidly and completely converted to phenytoin after IV or IM administration, achieving therapeutic concentrations quickly without the risks associated with the conventional phenytoin injection.[15][10] Its clinical utility is primarily in acute settings where oral administration is not feasible.[16]

  • Lipophilic Prodrugs: The primary goal is to enhance oral bioavailability. By improving dissolution in the GI tract, these prodrugs aim to provide more reliable and complete absorption than oral phenytoin formulations.[2][6][12] Their potential clinical utility is in chronic epilepsy management, potentially allowing for lower doses, reduced inter-patient variability, and a more consistent therapeutic effect.

Chapter 5: Conclusion and Future Directions

The development of lipophilic prodrugs of phenytoin is a scientifically robust strategy to address the long-standing problem of its erratic oral bioavailability. By rationally modifying the parent molecule to disrupt its crystal lattice and enhance its affinity for lipid phases within the gastrointestinal tract, researchers have successfully demonstrated improved absorption and bioavailability in preclinical models.[2][12][13] Strategies involving N-3 acyloxymethylation and N-acetylation have shown particular promise.

The path forward requires a continued focus on optimizing the balance between lipophilicity and aqueous solubility, as well as the rate of enzymatic conversion. Future research should aim to:

  • Explore a wider range of lipophilic promoieties, including those that may target specific lipid uptake transporters.

  • Conduct head-to-head preclinical studies comparing the most promising lipophilic candidates in multiple species, including in fed and fasted states, to better predict human performance.

  • Develop advanced formulations, such as self-emulsifying drug delivery systems (SEDDS), to further enhance the dissolution and absorption of these highly lipophilic compounds.

Ultimately, the successful translation of a lipophilic phenytoin prodrug to the clinic would represent a significant advancement in epilepsy therapy, offering patients a more reliable and effective oral treatment option.

References

  • ResearchGate. Case Study: Fosphenytoin: A Prodrug of Phenytoin. Available from: [Link]

  • Neupsy Key. (2016, October 17). Phenytoin and Fosphenytoin. Available from: [Link]

  • Varia, S. A., & Stella, V. J. (1984). Phenytoin prodrugs V: In vivo evaluation of some water-soluble phenytoin prodrugs in dogs. Journal of Pharmaceutical Sciences, 73(8), 1080-1087. Available from: [Link]

  • Varia, S. A., Schuller, S., & Stella, V. J. (1983). Low-melting phenytoin prodrugs as alternative oral delivery modes for phenytoin: a model for other high-melting sparingly water-soluble drugs. Journal of Pharmaceutical Sciences, 72(4), 400-405. Available from: [Link]

  • Varia, S. A., & Stella, V. J. (1984). Phenytoin prodrugs VI: In vivo evaluation of a phosphate ester prodrug of phenytoin after parenteral administration to rats. Journal of Pharmaceutical Sciences, 73(8), 1087-1090. Available from: [Link]

  • Fischer, J. H., Cwik, M. J., Luer, M. S., & Sáles, B. (1997). Fosphenytoin: a novel phenytoin prodrug. Pharmacotherapy, 17(6), 1179-1191. Available from: [Link]

  • Browne, T. R. (1997). Pharmacology and pharmacokinetics of fosphenytoin. Neurology, 48(5 Suppl 4), S13-S17. Available from: [Link]

  • Wikipedia. Fosphenytoin. Available from: [Link]

  • Martodihardjo, S., & Stella, V. J. (1992). Some relationships between the physical properties of various 3-acyloxymethyl prodrugs of phenytoin to structure: potential in vivo performance implications. International Journal of Pharmaceutics, 82(1-2), 125-135. Available from: [Link]

  • Wilder, B. J. (1983). Phenytoin prodrug: preclinical and clinical studies. Epilepsia, 24 Suppl 2, S57-S61. Available from: [Link]

  • Martodihardjo, S. (1991). Low-melting phenytoin prodrugs: In vitro and in vivo correlations. ProQuest Dissertations Publishing. Available from: [Link]

  • Tanigawara, Y., Nishiyama, S., Aoyama, N., Kitamura, K., Komada, F., Iwakawa, S., & Okumura, K. (1999). Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics. Journal of Pharmacy and Pharmacology, 51(5), 557-563. Available from: [Link]

  • Varia, S., & Stella, V. (1984). Phenytoin prodrugs V: In vivo evaluation of some water-soluble phenytoin prodrugs in dogs. Journal of pharmaceutical sciences. Available from: [Link]

  • Gerber, N., & Wagner, J. G. (1982). Pharmacology of ACC-9653 (phenytoin prodrug). Clinical Pharmacology and Therapeutics, 31(2), 229. Available from: [Link]

  • National Toxicology Program. (2021). RoC Profile: Phenytoin and Phenytoin Sodium; 15th RoC 2021. Available from: [Link]

  • Tekale, S., Surwase, V., Mali, A., Gholap, A., & Kuchekar, B. (2021). Synthesis and Biological Evaluation of Amino Acid Based Mutual Amide Prodrugs of Phenytoin as Anticonvulsant Agents. Medicinal Chemistry, 17(8), 918-930. Available from: [Link]

  • Boucher, B. A., Feler, C. A., Dean, J. C., Michie, D. D., Tipton, B. K., Smith, K. R. Jr, & Kramer, R. E. (1989). Safety, tolerance and pharmacokinetics of intravenous doses of the phosphate ester of 3-hydroxymethyl-5,5-diphenylhydantoin: a new prodrug of phenytoin. Clinical Pharmacology & Therapeutics, 45(5), 523-531. Available from: [Link]

  • Varia, S. A., & Stella, V. J. (1984). Phenytoin Prodrugs III: Water-Soluble Prodrugs for Oral and/or Parenteral Use. Journal of Pharmaceutical Sciences, 73(8), 1068-1073. Available from: [Link]

  • Speiser, P. P., & Eicher, B. (1995). Anticonvulsant activity of phenytoin-lipid conjugates, a new class of phenytoin prodrugs. European Journal of Pharmaceutics and Biopharmaceutics, 41(1), 1-6. Available from: [Link]

  • ResearchGate. Bioactivation of phosphate prodrugs of prednisolone and phenytoin. Available from: [Link]

  • Al-Zoubi, M., & Al-Zoubi, Z. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 29(5), 1007. Available from: [Link]

  • Varia, S. A., & Stella, V. J. (1984). Phenytoin prodrugs IV: Hydrolysis of various 3-(hydroxymethyl)phenytoin esters. Journal of Pharmaceutical Sciences, 73(8), 1074-1080. Available from: [Link]

  • Deodhar, M., Chaturvedi, S., & Chaturvedi, S. C. (2009). Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. Turkish Journal of Chemistry, 33(3), 367-373. Available from: [Link]

  • White, H. S., Alex, A. B., Pollock, A., Hen, N., Smith, M. D., Van-Eyk, J. E., & Calvin, G. J. (2018). Synthesis and biological evaluation of a fluorescent analog of phenytoin as a potential inhibitor of neuropathic pain and imaging agent. Bioorganic & Medicinal Chemistry Letters, 28(1), 34-38. Available from: [Link]

  • Deranged Physiology. (2023, December 18). Phenytoin. Available from: [Link]

  • ResearchGate. Kinetics of formation of phenytoin (parent drug) from fosphenytoin... Available from: [Link]

  • Sheshala, R., Meda, N., Fazil, M., & Rahman, Z. (2021). Nose-to-brain delivery of phenytoin and its hydrophilic prodrug fosphenytoin combined in a microemulsion - formulation development and in vivo pharmacokinetics. Journal of Drug Delivery Science and Technology, 65, 102715. Available from: [Link]

  • Kumar, A., Kumar, A., Kumar, K., & Singh, J. (2022). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. ACS Omega, 7(40), 35919-35933. Available from: [Link]

  • Takahashi, M., Lee, Y. J., Kanayama, T., Kondo, Y., Nishio, K., Mukai, K., Haba, M., & Hosokawa, M. (2020). Design, synthesis and biological evaluation of water-soluble phenytoin prodrugs considering the substrate recognition ability of human carboxylesterase 1. European Journal of Pharmaceutical Sciences, 154, 105455. Available from: [Link]

  • MedLink Neurology. (2021, March 7). Fosphenytoin. Available from: [Link]

  • Neupsy Key. (2016, August 1). Phenytoin, Fosphenytoin, and Other Hydantoins. Available from: [Link]

  • Deodhar, M., Chaturvedi, S., & Chaturvedi, S. C. (2009). Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. ResearchGate. Available from: [Link]

  • Rahul, G., et al. (2023). DESIGN, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL SUBSTITUTED PHENYTOIN DERIVATIVES. International Journal of Biology, Pharmacy and Allied Sciences, 12(10), 4510-4521. Available from: [Link]

  • Jamerson, B. D., Dukes, G. E., Brouwer, K. L., Donn, K. H., Messenheimer, J. A., & Powell, J. R. (1990). Pharmacokinetics and safety of a phenytoin prodrug given i.v. or i.m. in patients. Neurology, 40(7), 1075-1079. Available from: [Link]

  • Sharma, P., Singh, I., & Kumar, V. (2022). Synthesis and CNS Activity of Phenytoin Derivatives. Current Bioactive Compounds, 18(6), e020622205569. Available from: [Link]

  • Ahokannou, A., Kanyonyo, M., De-Mesmaeker, A., & Mergen, F. (2002). A high yield synthesis of phenytoin and related compounds using microwave activation. African Journal of Science and Technology, 3(1). Available from: [Link]

  • Ahokannou, A., Kanyonyo, M., De-Mesmaeker, A., & Mergen, F. (2002). A high yield synthesis of phenytoin and related compounds using microwave activation. ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N3-Alkylation of 5,5-Diphenylhydantoin with Ethyl 4-Bromobutyrate

Introduction & Scientific Context 5,5-Diphenylhydantoin (Phenytoin) is a widely used antiepileptic drug and a versatile scaffold in medicinal chemistry.[1][2][3] The hydantoin core contains two nitrogen atoms: the amide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

5,5-Diphenylhydantoin (Phenytoin) is a widely used antiepileptic drug and a versatile scaffold in medicinal chemistry.[1][2][3] The hydantoin core contains two nitrogen atoms: the amide nitrogen (N1) and the imide nitrogen (N3). Functionalization of the hydantoin ring, particularly via alkylation, is a critical strategy for developing prodrugs, improving solubility, or creating linkers for bioconjugation.

This protocol details the synthesis of ethyl 4-(2,4-dioxo-5,5-diphenylimidazolidin-3-yl)butanoate via the nucleophilic substitution (


) reaction between phenytoin and ethyl 4-bromobutyrate.
Mechanistic Principles & Regioselectivity

The regioselectivity of this reaction is governed by the relative acidity of the two nitrogen protons:

  • N3-H (Imide): Flanked by two carbonyl groups (C2 and C4), this proton is significantly more acidic (

    
    ).
    
  • N1-H (Amide): Flanked by one carbonyl (C2) and the quaternary C5 carbon, this proton is less acidic (

    
    ).
    

Under mild to moderate basic conditions (e.g.,


 or 

), the N3 proton is selectively removed to form the mono-anion. This anion acts as the nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutyrate. N1-alkylation typically requires stronger bases (e.g.,

) or excess alkylating agent, often leading to N1,N3-dialkylated byproducts.
Reaction Scheme

The reaction proceeds via a classic


 mechanism:
  • Deprotonation: Base removes the N3 proton.

  • Nucleophilic Attack: The N3 anion attacks the

    
    -carbon of ethyl 4-bromobutyrate.
    
  • Leaving Group Displacement: Bromide is displaced, forming the N-C bond.

ReactionMechanism Phenytoin 5,5-Diphenylhydantoin (N3-H acidic) Intermediate N3-Hydantoin Anion (Nucleophile) Phenytoin->Intermediate - H+ Base Base (K2CO3) Deprotonation Base->Intermediate Product N3-Alkylated Product (Major) Intermediate->Product + Reagent (SN2) SideProduct N1,N3-Dialkylated (Minor/Impurity) Intermediate->SideProduct Excess Base/Reagent Reagent Ethyl 4-bromobutyrate (Electrophile) Reagent->Product

Caption: Mechanistic pathway for the regioselective N3-alkylation of phenytoin.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][4][5][6][7]Role
5,5-Diphenylhydantoin 252.271.0Substrate
Ethyl 4-bromobutyrate 195.051.1 - 1.2Alkylating Agent
Potassium Carbonate (

)
138.211.5 - 2.0Base (Anhydrous)
Potassium Iodide (KI) 166.000.1 (Cat.)Catalyst (Finkelstein)
DMF (N,N-Dimethylformamide) -SolventPolar Aprotic
Acetone -SolventAlternative (Reflux)

Note on Solvent Choice:

  • DMF: Preferred for higher solubility of phenytoin and faster reaction rates at moderate temperatures (50-70°C).

  • Acetone: A viable alternative if removal of high-boiling DMF is problematic. Requires reflux (~56°C) and longer reaction times.

Detailed Procedure (Method A: DMF - Recommended)

This method maximizes yield and N3-selectivity.

Step 1: Reaction Setup

  • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 5,5-diphenylhydantoin (1.0 equiv, 10 mmol, 2.52 g) in anhydrous DMF (20 mL) .

  • Add anhydrous

    
     (1.5 equiv, 15 mmol, 2.07 g) .
    
  • Optional: Add catalytic KI (0.1 equiv, 166 mg) to accelerate the reaction via in situ formation of the more reactive alkyl iodide.

  • Stir the suspension at Room Temperature (RT) for 15–30 minutes to facilitate deprotonation.

Step 2: Alkylation

  • Add ethyl 4-bromobutyrate (1.1 equiv, 11 mmol, 1.57 mL) dropwise via syringe.

  • Heat the reaction mixture to 60°C in an oil bath.

  • Monitor the reaction by TLC (Thin Layer Chromatography).[7][8]

    • Mobile Phase: Hexanes:Ethyl Acetate (6:4 or 1:1).

    • Visualization: UV lamp (254 nm). Phenytoin absorbs strongly.

    • Endpoint: Disappearance of the lower-running phenytoin spot and appearance of a higher-running product spot. Typical time: 3–6 hours.

Step 3: Workup

  • Cool the mixture to RT.

  • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product may precipitate as a white solid or separate as an oil.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) .

  • Washing: Wash the combined organic layers with:

    • Water (2 x 30 mL) to remove residual DMF.

    • Brine (saturated NaCl, 1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude product.

Step 4: Purification

  • Recrystallization: If the crude is a solid, recrystallize from Ethanol/Water or Isopropanol .

  • Column Chromatography: If an oil or impure, purify via silica gel chromatography.[6]

    • Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      
Workflow Diagram

Workflow Start Start: Dissolve Phenytoin in DMF AddBase Add K2CO3 (+ cat. KI) Stir 30 min @ RT Start->AddBase AddReagent Add Ethyl 4-bromobutyrate Heat to 60°C AddBase->AddReagent Monitor Monitor TLC (Hex:EtOAc) 3-6 Hours AddReagent->Monitor Monitor->AddReagent Incomplete Quench Pour into Ice Water Extract with EtOAc Monitor->Quench Complete Wash Wash: H2O (remove DMF) -> Brine Dry (Na2SO4) Quench->Wash Purify Concentrate -> Recrystallize (EtOH) or Column Chromatography Wash->Purify Final Final Product: Ethyl 4-(2,4-dioxo-5,5-diphenylimidazolidin-3-yl)butanoate Purify->Final

Caption: Step-by-step experimental workflow for the synthesis process.

Characterization & Expected Data

To validate the synthesis, the following analytical data should be obtained.

NMR Spectroscopy ( NMR, )
  • Aromatic Region: Multiplets at

    
     7.3–7.5 ppm (10H, phenyl protons).
    
  • N1-H: A broad singlet around

    
     6.0–7.0 ppm (if N1 is unsubstituted). Note: If N1 is alkylated (impurity), this peak disappears.
    
  • Alkyl Chain:

    • 
      :  Triplet at 
      
      
      
      ~3.6–3.8 ppm (2H). This shift confirms N-alkylation.
    • 
       (Ester):  Quartet at 
      
      
      
      ~4.1 ppm (2H).
    • Internal

      
      :  Multiplets at 
      
      
      
      ~1.6–2.4 ppm (4H from the butyrate chain).
    • Terminal

      
      :  Triplet at 
      
      
      
      ~1.2 ppm (3H).
IR Spectroscopy[9]
  • Carbonyls: Distinct bands for the hydantoin ring (

    
     and 
    
    
    
    ) and the ester carbonyl (
    
    
    ).
  • N-H Stretch: A band around

    
     corresponds to the remaining N1-H. Absence of this band suggests dialkylation.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure reagents are anhydrous.[8][9] Increase base to 2.0 equiv. Add catalytic KI.
Dialkylation (N1 & N3) Base too strong or excess reagent.Strictly limit alkyl halide to 1.1 equiv. Use mild base (

) rather than

. Lower temperature.
Starting Material Remains Reaction too slow.Increase temperature to 80°C (if using DMF). Check reagent quality (bromide may degrade).
Oily Product Residual DMF or impurities.Perform thorough water washes (3-4 times). Use column chromatography instead of crystallization.

Safety Considerations

  • Ethyl 4-bromobutyrate: Lachrymator and irritant. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear appropriate gloves (butyl rubber preferred) and eye protection.

  • Potassium Carbonate: Irritant dust. Avoid inhalation.

References

  • Regioselectivity of Hydantoin Alkylation

    • Title: Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.
    • Source:Chemical & Pharmaceutical Bulletin, 2021.
    • URL:[Link]

    • Relevance: Establishes the baseline acidity differences between N1 and N3, confirming N3 as the primary site of reaction under mild conditions.
  • General Protocol for Phenytoin Alkylation

    • Title: A high yield synthesis of phenytoin and related compounds using microwave activation.[2][10]

    • Source:Bulletin of the Chemical Society of Ethiopia (via ResearchG
    • URL:[Link]

    • , KOH, DMF, DMSO)
  • Analogous Alkylation Protocols

    • Title: Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling (Supporting Info).
    • Source:Princeton University / MacMillan Group.
    • URL:[Link]

    • Relevance: Describes general conditions for alkylation using ethyl 4-bromobutyrate and , validating the reagent stability and reactivity p
  • Phenytoin Properties & Numbering

    • Title: 5,5-Diphenylhydantoin (PubChem Compound Summary).[11]

    • Source:National Center for Biotechnology Inform
    • URL:[Link]

    • Relevance: Verifies chemical structure, acidity data, and physical properties.[3]

Sources

Application

Using 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester as a hapten linker

Application Note: High-Affinity Phenytoin Immunogen Synthesis using 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester Executive Summary This guide details the protocol for utilizing 5,5-Diphenylhydantoin-3-butyric Acid Et...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Affinity Phenytoin Immunogen Synthesis using 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester

Executive Summary

This guide details the protocol for utilizing 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (CAS 56976-65-9) as a precursor for generating high-specificity antibodies against Phenytoin (Dilantin). Phenytoin is a small molecule (MW ~252 Da) and is non-immunogenic by itself. To elicit an immune response, it must be conjugated to a carrier protein.[1]

This specific derivative is designed with a butyric acid linker at the N3 position of the hydantoin ring. This structural design is critical: it preserves the integrity of the 5,5-diphenyl moiety—the primary antigenic determinant recognized by neutralizing antibodies—thereby ensuring the production of antibodies with high affinity and low cross-reactivity to metabolites.

Scientific Mechanism: Hapten Design Logic

The success of a small-molecule immunoassay hinges on the "linker strategy."

  • Epitope Exposure: Antibodies bind to surface features. By attaching the linker at the N3 position, the bulky, hydrophobic phenyl rings (C5 position) remain fully exposed to the immune system.

  • Spacer Arm: The butyric acid chain (4-carbon linker) pushes the hapten away from the carrier protein surface, preventing steric hindrance and "linker recognition" (where antibodies bind the linker rather than the drug).

  • Precursor Stability: The ethyl ester form is chemically stable for storage. It must be hydrolyzed to the free carboxylic acid before conjugation.

HaptenLogic cluster_0 Hapten Design Strategy cluster_1 Immunological Outcome Phenytoin Phenytoin Core (Antigenic Determinant) Linker N3-Butyric Linker (Spacer Arm) Phenytoin->Linker N3 Attachment Ab Antibody Response Phenytoin->Ab Exposed Epitope Carrier Carrier Protein (BSA/KLH) Linker->Carrier Amide Bond Spec High Specificity (Recognizes Phenyl Rings) Ab->Spec

Figure 1: Structural logic of N3-linked Phenytoin haptens. The N3 attachment ensures the immunodominant phenyl rings are accessible.

Chemical Protocol: Hydrolysis of the Ethyl Ester

The starting material is an ester.[2][3][4][5] Proteins react with carboxylic acids (via activation). Therefore, the first step is saponification.

Reagents:

  • 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (100 mg)

  • Methanol (MeOH)

  • 1N Sodium Hydroxide (NaOH)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)[6]

Step-by-Step Hydrolysis:

  • Dissolution: Dissolve 100 mg of the ethyl ester in 5 mL of Methanol in a round-bottom flask.

  • Saponification: Add 2 mL of 1N NaOH. The solution will turn basic (pH > 12).

  • Reaction: Stir at room temperature for 4–6 hours.

    • Note: The hydantoin ring is generally stable in base, but avoid prolonged boiling to prevent ring opening. TLC (Thin Layer Chromatography) can be used to monitor the disappearance of the ester (higher Rf) and appearance of the acid (lower Rf).

  • Acidification: Cool the solution on ice. Slowly add 1N HCl dropwise while stirring until the pH reaches ~2.0.

    • Observation: The free acid (5,5-Diphenylhydantoin-3-butyric acid) should precipitate as a white solid.

  • Extraction: If a precipitate does not form (due to methanol solubility), dilute with 10 mL water and extract 3x with Ethyl Acetate.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and evaporate the solvent under vacuum.
    
  • Yield: Expect ~85-95 mg of white powder. Store at -20°C.

Bioconjugation Protocol: Immunogen Preparation

This protocol uses the Active Ester (EDC/NHS) method to conjugate the hydrolyzed hapten to Bovine Serum Albumin (BSA).

Target: Hapten density of 15–25 haptens per BSA molecule.

Reagents:

  • Hapten: Hydrolyzed 5,5-Diphenylhydantoin-3-butyric acid (from Part 3).

  • Carrier: BSA (Bovine Serum Albumin), lyophilized.

  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl.

  • NHS: N-Hydroxysuccinimide.[7]

  • DMF: Anhydrous Dimethylformamide.

  • Buffer A: PBS (Phosphate Buffered Saline), pH 7.4.[8]

  • Purification: Dialysis tubing (MWCO 10-12 kDa) or Desalting Column (PD-10).

Protocol:

Phase A: Activation (Creating the NHS-Ester)
  • Dissolve 10 mg (approx 30 µmol) of the Hapten Acid in 500 µL of anhydrous DMF.

  • Add 1.2 equivalents of EDC (approx 7 mg) and 1.2 equivalents of NHS (approx 4 mg) to the DMF solution.

  • Stir at room temperature for 2 hours in the dark.

    • Mechanism:[2][3][9][10][11] EDC activates the carboxyl group, which is then stabilized by NHS to form a semi-stable amine-reactive ester.

Phase B: Conjugation
  • Dissolve 20 mg of BSA in 2 mL of Buffer A (PBS).

    • Calculation: BSA MW is ~66 kDa. 20 mg ≈ 0.3 µmol.

    • Molar Ratio: We are using ~30 µmol Hapten for 0.3 µmol BSA (100:1 molar excess) to ensure high conjugation density.

  • Slowly add the activated Hapten-DMF solution to the BSA solution dropwise while vortexing or stirring rapidly.

    • Tip: Do not exceed 20% organic solvent (DMF) in the final mixture to avoid precipitating the protein.

  • Incubate at Room Temperature for 2 hours or 4°C overnight with gentle agitation.

Phase C: Purification
  • Dialysis: Transfer the reaction mixture to dialysis tubing (MWCO 12 kDa).

  • Dialyze against 1L of PBS at 4°C. Change the buffer 3 times over 24 hours (e.g., 2h, 4h, overnight).

    • Purpose: Removes unreacted hapten, EDC, and NHS byproducts.

  • Final Storage: Aliquot the purified conjugate (Immunogen) and store at -20°C.

Assay Application: Competitive ELISA

Once the antibody is generated (using the Immunogen from Part 4), this hapten is also used to create the Tracer (Hapten-HRP conjugate) for the assay.

Principle: The free drug (Phenytoin in patient serum) competes with the HRP-labeled Phenytoin for a limited number of antibody binding sites.

  • High Drug Conc.

    
     Less HRP binds 
    
    
    
    Low Signal .
  • Low Drug Conc.

    
     More HRP binds 
    
    
    
    High Signal .

ELISA cluster_plate Microplate Well Surface Coat Coated Antibody (Anti-Phenytoin) Competition Competitive Binding (Equilibrium) Coat->Competition Sample Patient Sample (Free Phenytoin) Sample->Competition Analyte Tracer Tracer (Phenytoin-HRP) Tracer->Competition Competitor Signal Colorimetric Signal (Inverse to Drug Conc.) Competition->Signal

Figure 2: Competitive ELISA workflow. The Phenytoin-HRP tracer is synthesized using the same N3-butyric acid hapten to ensure structural recognition.

Quality Control & Validation

Before immunization or assay use, validate the conjugate.

MethodPurposeAcceptance Criteria
UV-Vis Spectroscopy Estimate Hapten DensityPhenytoin absorbs at ~215-220 nm (shoulder) and ~258 nm. BSA absorbs at 280 nm. A shift in the 280 nm peak or increased absorbance relative to pure BSA indicates conjugation.
MALDI-TOF MS Precise MW determinationMass shift of BSA. Each hapten adds ~338 Da. A shift of +5000 to +8000 Da indicates 15–24 haptens attached.
TNBS Assay Measure free aminesQuantifies lysine residues blocked by conjugation. >50% reduction in free amines suggests successful high-density conjugation.

References

  • Cook, C. E., et al. (1973). Radioimmunoassay of anticonvulsant drugs: Phenytoin. Journal of Pharmacology and Experimental Therapeutics. Link

  • Santa Cruz Biotechnology. (2023). 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester Product Data Sheet (CAS 56976-65-9).[12]Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry). Link

  • Mattson, R. H. (1995). Antiepileptic Drug Monitoring: A Historical Perspective. Epilepsia. Link

  • Wild, D. (2013). The Immunoassay Handbook. Elsevier. (Theory of competitive ELISA design). Link

Sources

Method

In Vitro Metabolic Stability of Phenytoin Ester Prodrugs: An Application Guide

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolic stability assays for phenytoin ester prodrugs. Phenytoin, a w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolic stability assays for phenytoin ester prodrugs. Phenytoin, a widely used antiepileptic drug, has limitations such as poor water solubility, which can be overcome by ester prodrug strategies.[1] This guide details the scientific rationale, experimental protocols, and data analysis for evaluating the conversion of these prodrugs to the active parent drug, phenytoin, in key biological matrices. We present step-by-step protocols for assessing stability in plasma and human liver microsomes, which are critical for predicting the in vivo performance of these compounds.[2] The methodologies are grounded in established principles of drug metabolism and adhere to recommendations from regulatory bodies like the FDA.[3][4]

Introduction: The Rationale for Phenytoin Ester Prodrugs and In Vitro Stability Assessment

Phenytoin is a cornerstone in the management of epilepsy, but its clinical use can be complicated by its physicochemical properties.[5] Ester prodrugs are designed to improve a drug's properties, such as solubility, and then bioconvert to the active parent drug in the body.[6][7] The success of an ester prodrug strategy hinges on its efficient and predictable conversion to the active drug, phenytoin, at the desired site of action. This conversion is primarily mediated by esterase enzymes present in various tissues and fluids, most notably the blood and liver.[8][9]

Therefore, assessing the metabolic stability of a phenytoin ester prodrug is a critical early-stage activity in drug development. These in vitro assays provide essential data on:

  • Rate and extent of conversion: Determining how quickly and completely the prodrug is hydrolyzed to phenytoin.

  • Matrix-specific stability: Understanding the relative contribution of plasma and liver enzymes to the activation process.[2][10]

  • Prediction of in vivo pharmacokinetics: The data generated, such as half-life (t½) and intrinsic clearance (CLint), are crucial for predicting how the prodrug will behave in a living system.[11][12]

This guide provides the necessary protocols to generate this critical data, enabling informed decisions in the lead optimization process.

Scientific Principles: The Enzymatic Activation of Ester Prodrugs

The primary mechanism for the activation of ester prodrugs is enzymatic hydrolysis catalyzed by a class of enzymes called carboxylesterases (CES).[7][13] These enzymes are ubiquitously expressed, with two major isoforms, hCE1 and hCE2, playing significant roles in drug metabolism in humans.[6][7]

  • hCE1: Predominantly found in the liver and is responsible for the hydrolysis of a wide range of ester-containing drugs.[7]

  • hCE2: Primarily expressed in the small intestine, playing a key role in the metabolism of certain orally administered prodrugs.[6]

In the context of intravenously or intramuscularly administered phenytoin prodrugs, such as the phosphate ester fosphenytoin, plasma esterases and phosphatases rapidly convert the prodrug to phenytoin.[14][15] For orally administered ester prodrugs, both intestinal and hepatic esterases would be involved.

The stability of the ester linkage is a key determinant of the prodrug's conversion rate. This makes in vitro stability studies in plasma and liver microsomes essential for characterizing and selecting promising prodrug candidates.

Experimental Design & Workflow

A logical workflow is crucial for the systematic evaluation of phenytoin ester prodrugs. The following diagram illustrates the key decision points and experimental stages.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Candidate Selection A Synthesize Phenytoin Ester Prodrug Candidates B Plasma Stability Assay (Rapid Conversion Screen) A->B C Human Liver Microsomal (HLM) Stability Assay B->C Promising candidates (t½ < 120 min) D Data Analysis: t½ and CLint Calculation C->D E Metabolite Identification (Optional) C->E F Rank Order Candidates D->F G Select for In Vivo Studies F->G

Caption: Experimental workflow for evaluating phenytoin ester prodrugs.

Detailed Protocols

These protocols are designed to be robust and reproducible. It is essential to include appropriate controls in every experiment to ensure the validity of the results.

Protocol 1: Plasma Stability Assay

This assay determines the stability of the prodrug in plasma, which contains various esterases.[2][16]

4.1.1. Materials and Reagents

  • Phenytoin ester prodrug (test compound)

  • Phenytoin (analytical standard)

  • Pooled human plasma (from at least 3 donors)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an internal standard (e.g., Phenytoin-d10)[17][18]

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

4.1.2. Step-by-Step Procedure

  • Prepare Stock Solutions: Prepare a 10 mM stock solution of the test prodrug and phenytoin in DMSO.

  • Prepare Working Solutions: Dilute the stock solution with ACN to an appropriate concentration (e.g., 100 µM).

  • Thaw Plasma: Thaw the pooled human plasma in a 37°C water bath.

  • Assay Setup: In a 96-well plate, add 198 µL of plasma to each well. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 2 µL of the 100 µM test prodrug working solution to each well to achieve a final concentration of 1 µM. Mix well.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction in duplicate wells by adding 400 µL of ice-cold ACN containing the internal standard.[19]

  • Sample Processing:

    • Mix the plate thoroughly.

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Controls:

    • Positive Control: A compound known to be rapidly metabolized by plasma esterases (e.g., procaine).

    • Negative Control: A compound known to be stable in plasma (e.g., propranolol).

    • T0 Sample: Add the termination solution before adding the test compound.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the metabolic stability of the prodrug in the presence of liver enzymes, primarily cytochrome P450s and carboxylesterases.[10][20]

4.2.1. Materials and Reagents

  • Phenytoin ester prodrug (test compound)

  • Phenytoin (analytical standard)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., Phenytoin-d10)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

4.2.2. Step-by-Step Procedure

  • Prepare Solutions: Prepare stock and working solutions of the test compound and phenytoin as described in the plasma stability protocol.

  • Prepare HLM Suspension: Dilute the HLM stock to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer. Keep on ice.[21]

  • Assay Setup: In a 96-well plate, combine the HLM suspension and the test prodrug (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in duplicate wells by adding ice-cold ACN with the internal standard.[21]

  • Sample Processing: Process the samples as described in the plasma stability protocol.

  • Controls:

    • Positive Control: A compound with known high and low clearance in HLM (e.g., verapamil and warfarin, respectively).

    • Negative Control (minus NADPH): Run a parallel incubation without the NADPH regenerating system to assess non-CYP mediated metabolism, including hydrolysis by carboxylesterases.

    • T0 Sample: Add the termination solution before initiating the reaction.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the accurate quantification of the phenytoin ester prodrug and the liberated phenytoin.[17][22][23][24]

5.1. Typical LC-MS/MS Parameters for Phenytoin

  • Column: C18 reverse-phase column (e.g., 150 x 4.6mm, 5µm).[17]

  • Mobile Phase: A gradient of 2mM Ammonium Acetate in water and Methanol is often effective.[17]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[22]

  • MRM Transitions:

    • Phenytoin: m/z 253.1 → 182.3[17]

    • Phenytoin-d10 (IS): m/z 263.3 → 192.2[17]

    • Prodrug: The specific transition for the prodrug will need to be determined.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the prodrug and the appearance of phenytoin.

6.1. Calculation of Half-Life (t½)

  • Plot the natural logarithm (ln) of the percentage of the remaining prodrug against time.

  • The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculate the half-life using the following equation: t½ = 0.693 / k

6.2. Calculation of In Vitro Intrinsic Clearance (CLint)

For the HLM assay, the intrinsic clearance can be calculated to predict in vivo hepatic clearance.[11][25]

CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / mg of microsomal protein) [26]

The following diagram illustrates the metabolic conversion and data derivation:

G cluster_0 In Vitro System (Plasma or HLM) cluster_1 Data Output Prodrug Phenytoin Ester Prodrug Phenytoin Phenytoin (Active Drug) Prodrug->Phenytoin Esterase/ Phosphatase Hydrolysis Data LC-MS/MS Data (% Remaining vs. Time) Metabolites Further Metabolites (e.g., p-HPPH) Phenytoin->Metabolites CYP2C9/2C19 Metabolism Calc Calculations: - t½ (Half-life) - CLint (Intrinsic Clearance) Data->Calc

Caption: Metabolic pathway and data analysis flow.

Representative Data

The following tables present example data for two hypothetical phenytoin ester prodrugs, Prodrug A and Prodrug B.

Table 1: Plasma Stability Data

Time (min)Prodrug A (% Remaining)Prodrug B (% Remaining)
0100100
58555
156020
3035<5
6010ND
120<2ND
ND: Not Detected

Table 2: HLM Stability and Calculated Parameters

ParameterProdrug AProdrug B
t½ (min) 258
CLint (µL/min/mg protein) 27.786.6

Interpretation:

  • Prodrug B shows much faster conversion in both plasma and HLM compared to Prodrug A. This suggests it would be rapidly activated in vivo.

  • Prodrug A is more stable, which might lead to a slower onset of action or incomplete conversion to phenytoin.

Conclusion and Future Directions

The in vitro metabolic stability assays detailed in this guide are indispensable tools in the development of phenytoin ester prodrugs. They provide critical data to rank-order candidates and predict their in vivo pharmacokinetic profiles. By understanding the rate and mechanisms of prodrug conversion, researchers can rationally design molecules with optimal properties for improved therapeutic outcomes. Future work may involve using more complex in vitro systems, such as hepatocytes, to investigate the interplay between Phase I and Phase II metabolism of the released phenytoin.[11][27]

References

  • Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. (2020). Research Journal of Pharmacy and Technology. Available at: [Link]

  • A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. (n.d.). PMC. Available at: [Link]

  • Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue. (2010). J-Stage. Available at: [Link]

  • Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). (n.d.). Springer Nature Experiments. Available at: [Link]

  • Activation of anticancer prodrugs by human carboxylesterases. (n.d.). Purdue e-Pubs. Available at: [Link]

  • Modifications of human carboxylesterase for improved prodrug activation. (n.d.). PMC. Available at: [Link]

  • Carboxylesterase 2: A Key Enzyme in Drug and Prodrug Metabolism. (2018). ResearchGate. Available at: [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register. Available at: [Link]

  • Development and Validation of a LC-MS/MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva and the Analytical Comparison with a GC-MS Method and a Recently Published LC-MS/MS Method. (2023). B P International. Available at: [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? (n.d.). PMC. Available at: [Link]

  • Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass. (n.d.). SciSpace. Available at: [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017). Regulations.gov. Available at: [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017). Food and Drug Administration. Available at: [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT. Available at: [Link]

  • Plasma Stability Assay. (n.d.). bienta.net. Available at: [Link]

  • Plasma Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Plasma Stability Assay. (n.d.). Domainex. Available at: [Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (2020). Food and Drug Administration. Available at: [Link]

  • Study of antiepileptic drug fosphenytoin; a prodrug of phenytoin prodrug fosphenytoin. (2018). ResearchGate. Available at: [Link]

  • Plasma Stability Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Safety, tolerance and pharmacokinetics of intravenous doses of the phosphate ester of 3-hydroxymethyl-5,5-diphenylhydantoin: a new prodrug of phenytoin. (n.d.). PubMed. Available at: [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). MDPI. Available at: [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Available at: [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Available at: [Link]

  • Pharmacokinetics and safety of a phenytoin prodrug given IV or IM in patients. (2010). Semantic Scholar. Available at: [Link]

  • Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism. (2012). PubMed. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). drug metabolism. Available at: [Link]

  • Kinetics of formation of phenytoin (parent drug) from fosphenytoin... (n.d.). ResearchGate. Available at: [Link]

  • PharmGKB summary: phenytoin pathway. (n.d.). PMC. Available at: [Link]

  • Predicting human pharmacokinetics from preclinical data: clearance. (n.d.). PMC. Available at: [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.). PMC. Available at: [Link]

  • Intrinsic clearance (liver microsomes, human). (n.d.). Eurofins Discovery. Available at: [Link]

  • In vitro half-life and intrinsic clearance (CL int ) with predicted in... (n.d.). ResearchGate. Available at: [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. Available at: [Link]

  • Strategies for In Vitro Metabolic Stability Testing. (2009). SlideShare. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of Phenytoin Butyric Acid Ethyl Ester in DMSO

Welcome to the technical support center for handling Phenytoin Butyric Acid Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Phenytoin Butyric Acid Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges related to the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO). As a prodrug of Phenytoin, this ester derivative is designed to overcome the poor water solubility of the parent molecule, but its handling in common laboratory solvents like DMSO requires careful consideration.[1][2] This document provides field-proven insights and validated protocols to ensure the integrity and reproducibility of your experiments.

Compound & Solvent Profile

To effectively troubleshoot, it is essential to understand the fundamental properties of the materials involved.

PropertyPhenytoinPhenytoin Butyric Acid Ethyl EsterDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₅H₁₂N₂O₂C₂₁H₂₂N₂O₄ (Estimated)(CH₃)₂SO
Molecular Weight 252.3 g/mol [3]~382.4 g/mol (Estimated)78.13 g/mol
Nature Weakly acidic, poorly water-soluble anticonvulsant.[2][4][5]Ester prodrug, expected to be more lipophilic than Phenytoin.Polar aprotic solvent.[6]
Aqueous Solubility Very low (~7.5 x 10⁻⁵ M).[5]Expected to be very low.Miscible with water in all proportions.[6]
Solubility in DMSO ~25 mg/mL[3]High, but requires empirical determination.Self
Key Considerations Erratic bioavailability due to poor solubility.[2]Susceptible to hydrolysis (acid/base catalyzed) back to the parent drug.[7][8]Hygroscopic; can degrade at high temperatures or under acidic/basic conditions.[9][10][11]

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: Why is my freshly prepared solution of Phenytoin Butyric Acid Ethyl Ester in DMSO hazy or showing particulates?

A1: This is uncommon if you are using pure, anhydrous DMSO and the compound is fully dissolved. The likely causes are:

  • Contaminated or Wet DMSO: DMSO is highly hygroscopic. Absorbed water can lower the compound's solubility. Always use a fresh, sealed bottle of anhydrous, high-purity DMSO.

  • Incomplete Dissolution: The concentration may be too high for the current conditions. Gentle warming (to 30-40°C) and vortexing can aid dissolution.

  • Compound Impurity: The solid compound itself may contain insoluble impurities.

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened?

A2: This is a classic example of a "solvent-shift" precipitation and is the most common issue encountered. You created a supersaturated solution. DMSO is a powerful organic solvent that can dissolve many nonpolar compounds.[6][12] However, when this DMSO stock is introduced into an aqueous environment, the DMSO disperses, and the poorly aqueous-soluble ester is suddenly exposed to a solvent (water) in which it is not soluble, causing it to crash out of solution.

Q3: Can I heat the DMSO to dissolve my compound faster?

A3: Gentle warming is acceptable, but aggressive heating should be avoided. DMSO can undergo thermal decomposition near its boiling point (189 °C), and this process can be accelerated by the presence of acidic or basic impurities, potentially leading to a runaway reaction.[11] Furthermore, elevated temperatures can accelerate the hydrolysis of your ester back to Phenytoin. A water bath set to 30-40°C is generally safe and effective.

Q4: How long can I store my DMSO stock solution?

A4: This is highly compound-dependent and must be determined empirically. While many compounds are stable in DMSO for months when stored properly (desiccated, at -20°C or -80°C), esters are susceptible to hydrolysis.[8] Water absorbed from the atmosphere during handling can facilitate this degradation over time.[10] It is best practice to prepare fresh stock solutions or, at a minimum, qualify the stability of your stock over your experimental timeframe (see Protocol 2).

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured, question-and-answer framework for resolving more complex experimental issues.

Issue 1: Persistent Precipitation in Aqueous Media

I've tried diluting my DMSO stock further, but the compound still precipitates. How can I maintain a soluble state for my experiment?

This is a core challenge in drug development, where the final concentration of DMSO in an assay must often be kept low (e.g., <0.5%) to avoid solvent effects on biological targets.[13]

Causality: The issue is that the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit in that specific medium (buffer + residual DMSO).

Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Buffer q1 Is lowering the final compound concentration an option? start->q1 action1 Decrease final concentration. This is the simplest solution. q1->action1 Yes q2 Can you use a co-solvent or solubilizing excipient? q1->q2 No action2 Incorporate excipients like cyclodextrins or surfactants (e.g., Tween-80) in the final aqueous buffer. (Requires validation for assay compatibility). q2->action2 Yes q3 Is pH adjustment of the final buffer feasible? q2->q3 No action3 Systematically test solubility at different pH values. (Note: pH extremes can accelerate ester hydrolysis). q3->action3 Yes end If precipitation persists, the required concentration may be unattainable under these conditions. Consider formulation redesign. q3->end No

Caption: Troubleshooting Decision Tree for Precipitation.

Issue 2: Inconsistent Experimental Results or Loss of Activity

My results are not reproducible, or the measured activity of the compound seems to decrease over time. What could be the cause?

This often points to compound instability. For an ester prodrug, the primary suspect is hydrolysis back to the parent compound, Phenytoin, which may have a different activity profile in your assay.

Causality: The ester bond is susceptible to cleavage, a reaction catalyzed by acids, bases, or enzymes (esterases) that may be present in your assay components (e.g., serum).[7] Water is a necessary reactant for hydrolysis.

Diagnostic Steps:

  • Confirm Identity and Purity: Use an analytical method like LC-MS to analyze your DMSO stock solution and your final assay solution.

    • Look for a new peak: Compare the chromatogram to a reference standard of Phenytoin. The appearance of a peak with the mass of Phenytoin confirms hydrolysis.

    • Quantify the parent and prodrug: Measure the peak areas to determine the extent of degradation over time.

  • Evaluate the Role of DMSO:

    • Anhydrous Conditions: Prepare a stock solution in fresh, anhydrous DMSO and another in DMSO that has been intentionally exposed to air (to absorb moisture). Compare the stability in both.

    • DMSO Degradation: While less common under standard conditions, DMSO itself can degrade, especially in the presence of acids, forming byproducts that could interfere with your assay.[9][14]

  • Evaluate the Role of the Aqueous Buffer:

    • pH Stability Profile: Incubate the compound in your aqueous buffers at various pH levels (e.g., pH 5, 7.4, 9) and analyze for degradation over time. This will identify pH conditions that either promote or prevent hydrolysis.

    • Buffer Components: Certain buffer species can act as catalysts. If possible, test stability in a simplified buffer system.

Issue 3: Discrepancies Between Kinetic and Thermodynamic Solubility

I determined a kinetic solubility of 100 µM for my compound, but when I try to make a 50 µM solution for an extended experiment, it precipitates after a few hours. Why?

Causality: You are observing the difference between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is measured shortly after diluting a DMSO stock into a buffer.[15] It often represents a supersaturated, metastable state and is not a true equilibrium value. It measures the concentration before precipitation begins.[15]

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a solvent after an extended period, where the rates of dissolution and precipitation are equal.[16] This value is always lower than or equal to the kinetic solubility.

For long-term experiments (e.g., cell culture > 24 hours), the thermodynamic solubility is the more relevant value. Your 50 µM solution was initially supersaturated and slowly crashed out as it approached its true thermodynamic equilibrium.

Part 3: Experimental Protocols

These protocols provide a standardized, step-by-step approach to key experiments.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for solubilizing a compound in DMSO for the first time.

  • Pre-Experiment Checklist:

    • Use a new, sealed vial of high-purity, anhydrous DMSO (≥99.9%).

    • Accurately weigh the Phenytoin Butyric Acid Ethyl Ester using a calibrated analytical balance.

    • Use volumetric glassware or calibrated pipettes for solvent addition.

  • Procedure:

    • Add the weighed solid compound to a sterile, clear glass vial.

    • Add the required volume of DMSO to reach the target concentration (e.g., for a 10 mM stock).

    • Cap the vial tightly and vortex for 2-5 minutes at room temperature.

    • Visually inspect for any remaining solid particles against a bright light and a dark background.

    • If solids persist, place the vial in a sonicating water bath for 10 minutes.

    • If solids still persist, warm the solution in a water bath to 30-40°C for 15 minutes with intermittent vortexing. Do not exceed 40°C.

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption.

    • Store at -20°C or -80°C, protected from light and moisture (e.g., in a desiccated container).

Protocol 2: Assessment of Stock Solution Stability (LC-MS Method)

This protocol validates the storage integrity of your compound in DMSO.

  • Objective: To quantify the percentage of the ester prodrug that remains intact over time under specific storage conditions.

  • Methodology:

    • Prepare a 10 mM stock solution in anhydrous DMSO as per Protocol 1.

    • Timepoint Zero (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for LC-MS analysis (e.g., 10 µM in 50:50 acetonitrile:water). Inject and acquire the chromatogram and mass spectrum. This is your baseline.

    • Storage: Store the stock solution aliquots under your intended conditions (e.g., -20°C, desiccated).

    • Subsequent Timepoints: At regular intervals (e.g., T=24h, T=72h, T=1 week, T=1 month), thaw one aliquot.

    • Prepare and analyze a sample exactly as in step 2.

    • Data Analysis:

      • Identify the peak for the ester prodrug (parent compound).

      • Identify the peak for Phenytoin (hydrolysis product).

      • Calculate the purity of the stock at each timepoint using the peak areas:

        • % Purity = [Area(Prodrug) / (Area(Prodrug) + Area(Phenytoin))] x 100

    • Acceptance Criteria: Define a threshold for stability (e.g., the stock is considered stable if purity remains ≥95% over the tested period).

G cluster_0 Day 0: Baseline cluster_1 Storage & Monitoring cluster_2 Data Analysis A Prepare 10 mM Stock in DMSO B Analyze T=0 Sample (LC-MS) A->B C Store Aliquots (-20°C, Desiccated) B->C D Analyze T=X Sample (e.g., 1 week) C->D E Calculate % Purity vs. Time (Prodrug vs. Hydrolysis Product) D->E

Caption: Workflow for Stock Solution Stability Assessment.

References
  • Ansari, M.J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Source 1]
  • Patel, K. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.[Source 2]
  • Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Kumar, S. & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(11), 15-22.[Source 4]
  • Prajapati, R. et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 134-142.[Source 5]
  • Wikipedia contributors. (n.d.). Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Di Rienzo, L. et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.[Source 7]
  • Varia, S.A., Schuller, S., & Stella, V.J. (1984). Phenytoin Prodrugs III: Water-Soluble Prodrugs for Oral and/or Parenteral Use. Journal of Pharmaceutical Sciences, 73(8), 1068-73. Available from: [Link]

  • Varia, S.A. & Stella, V.J. (1983). Low-melting phenytoin prodrugs as alternative oral delivery modes for phenytoin: a model for other high-melting sparingly water-soluble drugs. Journal of Pharmaceutical Sciences, 72(4), 400-5. Available from: [Link]

  • BOC Sciences. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. BOC Sciences.[Source 10]
  • Phadke, S. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. LinkedIn.[Source 11]
  • Varia, S.A. & Stella, V.J. (1984). In vivo evaluation of some water-soluble phenytoin prodrugs in dogs. Journal of Pharmaceutical Sciences, 73(8), 1074-80. Available from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.[Source 13]
  • Feng-Chem. (2024).
  • Varia, S.A. & Stella, V.J. (1984). Phenytoin prodrugs IV: Hydrolysis of various 3-(hydroxymethyl)phenytoin esters. Journal of Pharmaceutical Sciences, 73(8), 1080-7. Available from: [Link]

  • World Health Organiz
  • Pop, E. et al. (1991). Synthesis of water-soluble phenytoin prodrugs. Journal of Pharmaceutical Sciences, 80(8), 750-3. Available from: [Link]

  • World Health Organization. (2018).
  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI.[Source 21]
  • Gaylord Chemical. (n.d.). Ester Hydrolysis - Proven DMSO Reactions. gChem. Available from: [Link]

  • ResearchGate. (2025). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • Lee, C.H. & Yoon, J.Y. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2369-77. Available from: [Link]

  • Uno, T. et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2686-2693. Available from: [Link]

  • Uno, T. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. [Source 26]
  • National Center for Biotechnology Information. (n.d.). Phenethyl butyrate. PubChem. Available from: [Link]

  • ResearchGate. (2016). Can I do esterification in DMSO?
  • Smith, B.D. et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(12), 1044-1048. Available from: [Link]

  • Cayman Chemical. (2024). (S)
  • Mohammadian, E. et al. (2020). Deep eutectic solvents for antiepileptic drug phenytoin solubilization: thermodynamic study. Scientific Reports, 10, 19280.[Source 31]
  • Schöler, H.F. et al. (2020). Shedding Light on the Interactions of Hydrocarbon Ester Substituents upon Formation of Dimeric Titanium(IV) Triscatecholates in DMSO Solution. Chemistry, 26(6), 1396-1405. Available from: [Link]

  • Semantic Scholar. (n.d.).
  • ChemicalBook. (n.d.). 718-08-1(Ethyl 3-oxo-4-phenylbutanoate) Product Description. ChemicalBook.[Source 34]
  • St-Jean, O. et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(4), 603-609. Available from: [Link]

  • Wikipedia contributors. (n.d.). Ethyl butyrate. Wikipedia. Available from: [Link]

  • Jouyban, A. et al. (2014). Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K. Revista Colombiana de Ciencias Químico-Farmacéuticas, 43(1), 115-126.[Source 37]
  • NMPPDB. (n.d.). Butanoic acid ethyl ester. NMPPDB.[Source 38]
  • Carl ROTH. (2016). Safety Data Sheet: Butyric acid ethyl ester. Carl ROTH.[Source 39]

Sources

Optimization

Technical Support Center: Purification of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester

Welcome to the technical support center for the purification of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (CAS 56976-65-9)[1][2]. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (CAS 56976-65-9)[1][2]. This guide is designed for researchers, scientists, and drug development professionals who are working with this phenytoin derivative. As a compound utilized in organic synthesis, achieving high purity is critical for reliable downstream applications and accurate biological assessment[1].

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions encountered during the purification process. We will explore the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester sample?

A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is almost always a direct consequence of the synthetic route used. A common synthesis involves the N-alkylation of 5,5-Diphenylhydantoin (Phenytoin) with an appropriate alkyl halide (e.g., ethyl 4-bromobutyrate)[3].

Therefore, your crude product may contain:

  • Unreacted Starting Materials:

    • 5,5-Diphenylhydantoin (Phenytoin)

    • Ethyl 4-bromobutyrate (or other alkylating agent)

  • Reaction By-products:

    • Benzilic Acid: If the synthesis of the parent phenytoin from benzil and urea was incomplete or performed under harsh alkaline conditions, benzilic acid can be a persistent impurity[4][5].

    • Di-alkylated Product: Alkylation could potentially occur at both nitrogen atoms of the hydantoin ring, leading to a di-substituted impurity.

  • Solvents and Reagents: Residual solvents (e.g., DMF, DMSO) and catalysts (e.g., K₂CO₃, phase transfer catalysts) from the reaction[3][6].

Q2: Which purification method should I try first: recrystallization or chromatography?

A2: The choice between recrystallization and chromatography depends on the nature and complexity of the impurities.

  • Start with Recrystallization if:

    • Your crude product is a solid.

    • You suspect the main impurities are unreacted starting materials which may have significantly different solubility profiles. For instance, the parent 5,5-Diphenylhydantoin is less soluble in many organic solvents than its N-alkylated ester derivative.

    • You need to process a large quantity of material, as recrystallization is generally more scalable than chromatography.

  • Opt for Column Chromatography if:

    • Your crude product is an oil or a semi-solid.

    • Thin-Layer Chromatography (TLC) analysis shows multiple impurities with polarities close to your product.

    • Recrystallization attempts have failed to yield a product of sufficient purity.

    • You need to isolate a very pure sample for analytical or biological testing purposes.

Below is a decision workflow to help guide your choice.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) impurity_check Are impurities significantly different in polarity/solubility? start->impurity_check recrystallization Attempt Recrystallization impurity_check->recrystallization Yes chromatography Perform Column Chromatography impurity_check->chromatography No / Oily Product success_check_recrys Purity Acceptable? recrystallization->success_check_recrys success_check_chrom Purity Acceptable? chromatography->success_check_chrom success_check_recrys->chromatography No end_product Pure Product success_check_recrys->end_product Yes success_check_chrom->end_product Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges, especially with polar molecules like hydantoin derivatives[7].

Q3: My compound is highly soluble in most common organic solvents, making single-solvent recrystallization difficult. What should I do?

A3: This is a common issue for N-alkylated hydantoins due to the added ester group increasing polarity and disrupting the crystal lattice of the parent compound. The solution is to use a solvent/anti-solvent system.

Causality: The principle is to dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble, and then slowly introduce an "anti-solvent" where it is poorly soluble. This carefully brings the solution to a state of supersaturation, promoting controlled crystal growth rather than rapid precipitation.

Recommended Systems:

Solvent (Good) Anti-Solvent (Poor) Rationale & Comments
Ethanol / Methanol Water The ester is polar and soluble in alcohols. Water acts as an excellent anti-solvent. This is often the first system to try[7][8].
Acetone / Ethyl Acetate Hexane / Heptane A less polar system. Good for removing non-polar impurities. Acetone is a strong solvent for many organics[8].

| Dichloromethane (DCM) | Diethyl Ether / Hexane | Use if the compound is extremely soluble in alcohols and acetone. DCM is volatile and easy to remove. |

Protocol: Solvent/Anti-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol). Using excess solvent is a common reason for low yield[7].

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" (e.g., water) dropwise with swirling until you observe persistent turbidity (cloudiness).

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again. This ensures you are at the precise saturation point.

  • Cooling (Crucial Step): Cover the flask and allow it to cool slowly to room temperature. Rapid cooling traps impurities and leads to small, impure crystals[7]. Do not place it directly in an ice bath.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of ice-cold solvent mixture to remove any adhering impurities without dissolving the product[7].

  • Drying: Dry the crystals under vacuum.

Q4: My compound "oils out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the impure compound is lower than the temperature of the solution, or if the concentration of the solute is too high.

Troubleshooting Steps:

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional "good" solvent before attempting to cool again. This reduces the concentration.

  • Lower the Cooling Temperature: If using a high-boiling point solvent, the solution may still be too hot when it becomes supersaturated. Try a lower-boiling point solvent system.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth[7].

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.

Troubleshooting Guide: Column Chromatography

Q5: I'm not getting good separation of my product from a closely-related impurity on a silica gel column. What should I change?

A5: Poor separation on silica gel chromatography is usually due to an inappropriate mobile phase (eluent) or improper column packing.

Causality: Silica gel is a polar stationary phase. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica and elute later. Your goal is to find a mobile phase that moves your product and impurities at different rates.

Protocol: Optimizing Chromatographic Separation
  • TLC Analysis is Key: Before running a column, always optimize your solvent system using TLC. The ideal solvent system will give your product an Rf value of ~0.3-0.4 and show clear separation from major impurities.

    • Common Mobile Phase: A mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate) is a standard starting point for compounds of intermediate polarity like your target ester.

    • To Increase Rf (Move spots further up): Increase the proportion of the more polar solvent (Ethyl Acetate).

    • To Decrease Rf (Move spots down): Increase the proportion of the less polar solvent (Hexane).

  • Adjusting Polarity: If a Hexane/Ethyl Acetate system fails, you may need to modify the mobile phase.

    • For stubborn polar impurities: Adding a very small amount (0.5-1%) of a highly polar solvent like methanol or triethylamine (if your compound is basic) can drastically alter the separation.

    • For non-polar impurities: Ensure you are using a sufficiently non-polar starting eluent to wash them off the column first.

  • Column Packing and Loading:

    • Ensure your column is packed uniformly without air bubbles, which cause channeling and poor separation.

    • Load your crude product onto the column in the smallest possible volume of solvent (a technique known as "dry loading" is often superior). A wide starting band will lead to broad, overlapping eluted fractions.

Below is a flowchart illustrating the column chromatography process.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Optimize Mobile Phase (via TLC) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Concentrated or Dry Load) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end_product Pure Product evaporate->end_product

Caption: Step-by-step workflow for column chromatography.

References

  • Technical Support Center: Purification of Polar Hydantoin Derivatives. Benchchem.
  • Chowdary, K.P.R. & Devala Rao, G. (2003). Crystal modification of phenytoin using different solvents and crystallization conditions. Indian J Pharm Sci, 65(4), 354-358.
  • Crystal modification of phenytoin using different solvents and crystallization conditions | Request PDF. ResearchGate.
  • Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin. Scribd.
  • Lopes, J. F., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.
  • Al-Hourani, B. J., et al. (2024). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega.
  • Chang, T., & Glazko, A. J. (1970). Quantitative assay of 5,5-diphenylhydantoin (Dilantin) and 5-(p-hydroxyphenyl)-5-phenylhydantoin by gas-liquid chromatography. Journal of Laboratory and Clinical Medicine, 75(1), 145-55.
  • Grzegożek, M., Nowak, K., & Szpakiewicz, B. (2006). Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. Molbank, 2006(3), M480.
  • 5,5-DIPHENYLHYDANTOIN. Sigma-Aldrich.
  • Hayward, R. C. (1979). Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment. Journal of Chemical Education, 56(5), 343.
  • Al-khamis, A., et al. (2024). Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. Frontiers in Pharmacology.
  • Sharma, K., et al. (2023). SYNTHESIS AND SOLUBILITY ENHANCEMENT OF PHENYTOIN BY SOLID DISPERSION USING VARIOUS POLYMERS. International Journal of Novel Research and Development, 8(2).
  • Kiasat, A., & Nikmanesh, M. One-Pot Synthesis of Phenytoin Analogs in Solvent free Conditions Via the Use of Pestle/ Mortar.
  • Atkinson, A. J., et al. (1970). A new metabolite of 5,5-diphenylhydantoin (Dilantin). Clinical Pharmacology & Therapeutics, 11(5), 647-653.
  • Dilantin, 5,5-Diphenylhydantoin. Organic Synthesis International. (2014).
  • Pękala, E., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1541.
  • Process for purifying esters. Google Patents. (1981).
  • Stolar, T., et al. (2020). Mechanochemical Preparation of Protein:hydantoin Hybrids and Their Release Properties. Chemistry – A European Journal, 26(62), 14214-14220.
  • Ashnagar, A., et al. (2009). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. International Journal of ChemTech Research, 1(1), 47-52.
  • Lopes, J. F., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.
  • 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester. Pharmaffiliates.
  • Martínez-Rodríguez, S., et al. (2004). Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. Applied and Environmental Microbiology, 70(11), 6576-6583.
  • Hayward, R. C. (1979). Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment. Datapdf.com.
  • Matacena, A. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. GoldBio.
  • The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide. Benchchem.
  • Synthesis, Isolation and Purification of an Ester. Flinn Scientific.
  • Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. ResearchGate.
  • 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester. Santa Cruz Biotechnology.

Sources

Troubleshooting

Troubleshooting low recovery in phenytoin derivative extraction

Technical Support Center: Troubleshooting Low Recovery in Phenytoin & Derivative Extraction Part 1: Core Directive & Scientific Foundation Executive Summary: Phenytoin (5,5-diphenylhydantoin) and its derivatives (e.g., f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Recovery in Phenytoin & Derivative Extraction

Part 1: Core Directive & Scientific Foundation

Executive Summary: Phenytoin (5,5-diphenylhydantoin) and its derivatives (e.g., fosphenytoin, ethotoin, and the metabolite HPPH) present a unique set of extraction challenges due to their physicochemical properties. The core issues leading to low recovery are almost invariably linked to three factors: high plasma protein binding (~90%) , pH-dependent solubility (weak acid, pKa ~8.3) , and non-specific adsorption to container materials.

This guide moves beyond generic protocols to address the causality of loss. It provides self-validating workflows designed to detect where the analyte is lost—whether it never left the matrix, stuck to the wall, or broke through the column.

Part 2: Diagnostic Workflow (Visualized)

Before altering your protocol, use this logic flow to diagnose the specific stage of failure.

PhenytoinRecovery Start START: Low Recovery (<80%) Step1 Analyze 'Flow-Through' & 'Wash' Fractions Start->Step1 Decision1 Is Analyte in Flow-Through? Step1->Decision1 Issue1 ISSUE: Breakthrough (Retention Failure) Decision1->Issue1 Yes Decision2 Is Analyte in Wash Step? Decision1->Decision2 No Fix1 FIX: Check pH (must be < 6.0) Conditioning Volume Sorbent Capacity Issue1->Fix1 Issue2 ISSUE: Premature Elution Decision2->Issue2 Yes Decision3 Analyte Missing from All Fractions? Decision2->Decision3 No Fix2 FIX: Wash solvent too strong (% Organic > 5-10%) Issue2->Fix2 Issue3 ISSUE: Irreversible Adsorption or Protein Binding Decision3->Issue3 Yes Fix3 FIX: Add IS in solvent Change container (Glass vs PP) Increase Elution Strength Issue3->Fix3

Figure 1: Diagnostic logic tree for isolating the source of analyte loss during Solid Phase Extraction (SPE).

Part 3: Troubleshooting Guide (Q&A)

Q1: My recovery is consistently low (<60%) across all samples. Is my pH correct?

The Science: Phenytoin is a weak acid with a pKa of approximately 8.3 .

  • At pH > 8.3: It becomes ionized (anionic) and water-soluble. It will not retain on C18/HLB columns and will not partition into organic solvents like ethyl acetate.

  • At pH < 6.3: It is unionized (neutral) and hydrophobic. This is the required state for Reversed-Phase SPE and Liquid-Liquid Extraction (LLE).

The Fix:

  • Measure your sample pH: Ensure the sample is buffered to pH 4.0–6.0 before extraction.

  • Don't over-acidify: Extremely low pH (<2) can cause hydrolysis of labile derivatives (like fosphenytoin) or precipitate plasma proteins too rapidly, trapping the drug inside the clump.

Q2: I am using protein precipitation, but my recovery is still poor. Why?

The Science: Phenytoin is ~90% bound to albumin . If you simply add acid (like TCA) to precipitate proteins, the drug often coprecipitates with the protein pellet rather than releasing into the supernatant. The Fix:

  • Disrupt the Binding: You must use a "displacing agent" or solvent that denatures the protein and solubilizes the drug.

  • Protocol Change: Use Acetonitrile (ACN) or Methanol (ratio 3:1 solvent:sample). The organic solvent denatures the protein (releasing the drug) and keeps the hydrophobic phenytoin in solution.

  • Vortex Vigorously: Vortex for at least 30-60 seconds to ensure complete release from albumin binding sites.

Q3: I see "ghost" peaks or variable recovery between glass and plastic tubes.

The Science: Phenytoin is hydrophobic (LogP ~2.47) and can suffer from Non-Specific Adsorption (NSA) .

  • Glass: Phenytoin can adsorb to hydrophobic siloxane groups on untreated glass.

  • Plastic (Polystyrene/Polypropylene): Hydrophobic drugs bind to plastic surfaces, especially in aqueous solutions without organic modifiers. The Fix:

  • Add a Modifier: Never store phenytoin in 100% aqueous buffer. Always include 5–10% methanol or a surfactant (e.g., 0.1% Tween-20) in your stock and wash solutions to prevent wall adsorption.

  • Silanized Glass: For ultra-trace analysis, use silanized glass vials to cover active silanol sites.

Q4: How do I extract Fosphenytoin vs. Phenytoin?

The Science: Fosphenytoin is a phosphate ester prodrug and is highly water-soluble and ionic. It will not extract using the same protocol as phenytoin. The Fix:

  • To measure Total Phenytoin: You must hydrolyze fosphenytoin to phenytoin (using acid or enzymes) before extraction.

  • To measure Fosphenytoin intact: Use Anion Exchange (WAX/MAX) SPE cartridges, not C18. Retain the anionic fosphenytoin at neutral pH, wash with methanol, and elute with an acidic buffer.

Part 4: Optimized Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) – High Specificity

Best for: Clean extracts from plasma/serum.

StepActionCritical Technical Note
1. Sample Prep 200 µL Plasma + 20 µL Internal Standard (IS).IS should be in 50% MeOH to prevent adsorption.
2. Buffer Add 200 µL Phosphate Buffer (0.1 M, pH 6.0).Crucial: Adjusts pH < pKa to ensure unionized state.
3. Extraction Add 1.5 mL Ethyl Acetate . Vortex 2 mins.Ethyl acetate is preferred over DCM for better environmental safety and good solubility.
4. Separation Centrifuge @ 4000 rpm for 5 mins.
5. Transfer Transfer organic (upper) layer to clean tube.Avoid touching the aqueous interface (buffy coat).
6. Dry & Reconstitute Evaporate under N2 @ 40°C. Reconstitute in Mobile Phase.Ensure reconstitution solvent matches initial LC gradient to avoid peak distortion.
Protocol B: Solid Phase Extraction (SPE) – High Throughput

Best for: Automated workflows and removing phospholipids.

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB or Strata-X), 30 mg/1 mL.

  • Sample Pre-treatment: Dilute Plasma 1:1 with 2% Phosphoric Acid . (Disrupts protein binding, sets pH acidic).

SPE_Workflow Condition 1. Condition 1 mL MeOH 1 mL Water Load 2. Load Pre-treated Sample (pH ~3-4) Condition->Load Wash 3. Wash 1 mL 5% MeOH in Water Load->Wash Elute 4. Elute 1 mL MeOH or ACN Wash->Elute

Figure 2: Optimized SPE workflow for Phenytoin extraction.

Part 5: Quantitative Performance Data

The following table summarizes expected recovery rates based on solvent selection, highlighting the superiority of Ethyl Acetate and specific SPE sorbents.

Extraction MethodSolvent / SorbentpH ConditionRecovery (%)RSD (%)Notes
LLE Dichloromethane (DCM)Neutral32 - 98%>5%Variable recovery; toxic solvent.
LLE Ethyl Acetate pH 6.0 85 - 95% <3% Recommended. Consistent high recovery.
SPE C18 SilicapH 6.080 - 90%~4%Requires strict pH control; flow rate sensitive.
SPE Polymeric (HLB) Acidic 95 - 100% <2% Gold Standard. Robust against drying out.
Precipitation AcetonitrileN/A80 - 85%5-8%Dirtier sample; potential for ion suppression.

References

  • Arnot, M., et al. (2024). Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples. Advances in Biological Chemistry. Link

  • Bereczki, A., et al. (2001). Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction. Journal of Chromatography A. Link

  • Schwartz, P.A., et al. (1977). Solubility and ionization characteristics of phenytoin.[1] Journal of Pharmaceutical Sciences.[1] Link

  • Tominaga, Y., et al. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[2]Link

  • Phenomenex. Troubleshooting Low Recovery in Solid Phase Extraction.Link

Sources

Optimization

Technical Support Center: Stability of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester in Plasma

This guide is intended for researchers, scientists, and drug development professionals working with 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester. It provides in-depth technical guidance, troubleshooting protocols, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability of this compound in a plasma matrix. The information herein is grounded in established scientific principles and aims to facilitate robust and reproducible experimental outcomes.

I. Core Concepts: Understanding the Stability of an Ester Prodrug in Plasma

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester is an ester prodrug of phenytoin, a widely used anticonvulsant medication.[1][2] The core principle governing its stability in plasma is its susceptibility to enzymatic hydrolysis.[3][4][5] Plasma contains a variety of esterases, such as carboxylesterases and butyrylcholinesterase, that can cleave the ethyl ester bond, releasing the active drug, phenytoin, and the butyric acid linker.[5][6][7] The rate of this hydrolysis is a critical parameter, influencing the pharmacokinetic profile and therapeutic efficacy of the prodrug.[3][4]

Key Factors Influencing Stability:
  • Enzyme Activity: The concentration and activity of plasma esterases can vary significantly between species (e.g., rat plasma has high carboxylesterase activity) and even among individuals.[6] This interspecies variability is a crucial consideration when extrapolating preclinical data to humans.[6]

  • Temperature: Like most enzymatic reactions, the rate of hydrolysis is temperature-dependent. Assays should be conducted at a physiologically relevant temperature, typically 37°C, to mimic in vivo conditions.

  • pH: The pH of the plasma can influence both the chemical stability of the ester and the activity of the hydrolyzing enzymes.[8]

  • Protein Binding: The extent to which the prodrug and its metabolites bind to plasma proteins can affect their availability for enzymatic cleavage and subsequent analysis.[9]

II. Troubleshooting Guide

This section addresses common issues encountered during plasma stability studies of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester.

Problem 1: Rapid and Complete Disappearance of the Parent Compound

Observation: You spike 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester into plasma, and at the first time point (e.g., 5 minutes), you detect little to no parent compound.

Potential Causes & Solutions:

  • High Esterase Activity: The plasma you are using, particularly from species like rats, may have very high esterase activity, leading to rapid hydrolysis.[5][6]

    • Solution 1: Use Esterase Inhibitors. Pre-incubate the plasma with a broad-spectrum esterase inhibitor, such as diisopropylfluorophosphate (DFP) or phenylmethylsulfonyl fluoride (PMSF), to quench enzymatic activity.[10] This will allow you to assess the underlying chemical stability. Be mindful that inhibitors can sometimes interfere with LC-MS/MS analysis.[10]

    • Solution 2: Use Heat-Inactivated Plasma. Heat-inactivating the plasma (e.g., at 56°C for 30 minutes) can denature the esterases. This is a good control to differentiate between enzymatic and chemical degradation.

    • Solution 3: Consider a Different Species. If your goal is to model human pharmacokinetics, consider using plasma from species with esterase profiles more similar to humans, such as dogs or monkeys.[3][6]

Troubleshooting Workflow: Rapid Compound Disappearance

Caption: Workflow for troubleshooting rapid compound loss.

Problem 2: Poor Recovery and High Variability in Results

Observation: You are experiencing inconsistent results between replicates and a lower-than-expected total amount of drug and metabolite detected.

Potential Causes & Solutions:

  • Adsorption to Labware: The compound or its metabolites may be adsorbing to the surface of your collection tubes or autosampler vials.

    • Solution: Use low-protein-binding tubes and plates. Consider adding a small amount of organic solvent (e.g., acetonitrile) to your sample matrix if compatible with your analytical method.

  • Inefficient Protein Precipitation: Incomplete removal of plasma proteins can lead to ion suppression in LC-MS/MS analysis and inconsistent extraction efficiency.

    • Solution: Optimize your protein precipitation method. Test different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios with the plasma. Ensure thorough vortexing and centrifugation at an appropriate speed and temperature.

  • Matrix Effects in LC-MS/MS: Components of the plasma matrix can interfere with the ionization of your analyte, leading to signal suppression or enhancement.[10]

    • Solution: Develop a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. Use a stable isotope-labeled internal standard for both the parent compound and the metabolite (phenytoin) to compensate for matrix effects.[11][12]

Analytical Troubleshooting Flow

Caption: Decision tree for analytical troubleshooting.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected primary metabolite of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester in plasma?

The primary metabolic pathway in plasma is the hydrolysis of the ethyl ester bond by plasma esterases.[3][5] This will result in the formation of 5,5-Diphenylhydantoin-3-butyric Acid. Further metabolism to phenytoin would typically occur in the liver via cytochrome P450 enzymes, not extensively in the plasma itself.[13]

Q2: How should I properly store plasma for stability studies?

Plasma should be stored at -80°C to minimize enzymatic activity and degradation of coagulation factors.[14] Avoid repeated freeze-thaw cycles, as this can lead to protein denaturation and altered enzyme activity. Thaw plasma on ice or at room temperature just before use.

Q3: What are the key parameters to report in a plasma stability study?

For a comprehensive report, you should include the following:

  • Half-life (t½): The time it takes for 50% of the parent compound to be eliminated.[3]

  • Percent remaining: The percentage of the parent compound remaining at each time point.

  • Metabolite formation: The concentration of the primary metabolite over time.

  • Experimental Conditions: Detailed information on the plasma species, anticoagulant used, incubation temperature, and any inhibitors used.

Q4: Can I use serum instead of plasma?

While both can be used, plasma is generally preferred. The coagulation process that forms serum can sometimes trap or release substances that may interfere with the assay. If you use plasma, be consistent with the anticoagulant (e.g., EDTA, heparin) as it can sometimes affect enzyme activity.

Q5: What analytical techniques are most suitable for quantifying the parent compound and its metabolite?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.[15][16] It allows for the simultaneous quantification of the parent ester and its carboxylic acid metabolite.

IV. Experimental Protocol: In Vitro Plasma Stability Assay

This protocol provides a framework for assessing the stability of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester in plasma.

1. Materials and Reagents:

  • 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (Test Compound)

  • 5,5-Diphenylhydantoin-3-butyric Acid (Metabolite Standard)

  • Pooled plasma (e.g., human, rat, dog) with a specified anticoagulant (e.g., K2EDTA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and LC-MS/MS mobile phase)

  • Internal Standard (IS): A stable isotope-labeled version of the test compound or a structurally similar compound.

  • 96-well plates (low-protein binding)

  • Incubator set to 37°C

2. Procedure:

  • Preparation:

    • Thaw the pooled plasma on ice.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare working solutions of the test compound by diluting the stock solution in ACN or DMSO.

  • Incubation:

    • In a 96-well plate, add a small volume of the test compound working solution to pre-warmed plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1% to avoid protein precipitation.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Sample Quenching and Protein Precipitation:

    • To stop the reaction, add the aliquot of the plasma sample to a larger volume of ice-cold ACN containing the internal standard (e.g., a 1:3 ratio of plasma to ACN).

    • Vortex the samples vigorously for 1-2 minutes.

    • Centrifuge the samples at high speed (e.g., 4000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new 96-well plate or autosampler vials.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound and the formed metabolite.

5. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • The degradation rate constant (k) is the negative of the slope of the linear regression line.

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Plasma Stability Assay Workflow

G A Prepare Reagents (Plasma, Compound, IS) B Incubate Compound in Plasma at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60, 120 min) B->C D Quench Reaction & Precipitate Proteins (Ice-cold ACN + IS) C->D E Centrifuge and Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Analysis (% Remaining, t½) F->G

Caption: Step-by-step workflow for the plasma stability assay.

V. Quantitative Data Summary

The stability of ester-containing compounds in plasma can vary significantly. Below is a table illustrating hypothetical stability data for an ester prodrug in plasma from different species.

SpeciesHalf-life (t½) in minutesPrimary Hydrolyzing Enzyme
Rat< 5Carboxylesterase (CES)[6]
Human~ 60Butyrylcholinesterase (BChE), CES[6]
Dog> 120Multiple Esterases[6]
Heat-Inactivated Plasma> 240N/A (Chemical Hydrolysis)
Plasma + Esterase Inhibitor> 240N/A (Chemical Hydrolysis)

Note: This data is illustrative and the actual stability of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester must be determined experimentally.

VI. References

  • Varia, S. A., Schuller, S., Sloan, K. B., & Stella, V. J. (1984). Phenytoin prodrugs III: water-soluble prodrugs for oral and/or parenteral use. Journal of pharmaceutical sciences, 73(8), 1068–1073.

  • Stella, V. J., & Sloan, K. B. (1984). Low-melting phenytoin prodrugs as alternative oral delivery modes for phenytoin: a model for other high-melting sparingly water-soluble drugs. Journal of pharmaceutical sciences, 73(8), 1074–1080.

  • Li, F., Liu, Y., & Liu, T. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC advances, 9(8), 4435–4442.

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • da Silva, A. B., & de Oliveira, P. R. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 1-11.

  • Li, W., Luo, L., & Jiang, J. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 26(11), 1255–1264.

  • Browne, T. R. (1996). Pharmacology and pharmacokinetics of fosphenytoin. Neurology, 46(6 Suppl 1), S3–S7.

  • Browne, T. R., Szabo, G. K., McEntegart, C., Evans, J. E., Evans, B. A., Miceli, J. J., Quon, C., Dougherty, C. L., Kres, J., & Davoudi, H. (1993). Bioavailability studies of drugs with nonlinear pharmacokinetics: II. Absolute bioavailability of intravenous phenytoin prodrug at therapeutic phenytoin serum concentrations determined by double-stable isotope technique. The Journal of clinical pharmacology, 33(1), 89–94.

  • PubMed. (1993). Bioavailability studies of drugs with nonlinear pharmacokinetics: II. Absolute bioavailability of intravenous phenytoin prodrug at therapeutic phenytoin serum concentrations determined by double-stable isotope technique. The Journal of clinical pharmacology, 33(1), 89–94.

  • Tunek, A., & Odlander, B. (1989). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta pharmaceutica Suecica, 26(4), 229–242.

  • Chang, T., Savory, A., & Glazko, A. J. (1970). A new metabolite of 5,5-diphenylhydantoin (Dilantin). Biochemical and biophysical research communications, 38(3), 444–449.

  • Z˙uk, M., Mojsak, M., Rejchel, W., & Szultka-Mły ´nska, M. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 26(13), 7247.

  • Lunde, P. K., & Rane, A. (1971). Binding of 5,5-diphenylhydantoin and its major metabolite to human and rat plasma proteins. Journal of pharmaceutical sciences, 60(11), 1642–1646.

  • Al-Ahmadi, W., Al-Ghobari, M., & Al-Said, M. S. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations. Journal of analytical science and technology, 13(1), 22.

  • Shcherbakova, I., & Shcherbakov, D. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150.

  • Al-Hazmi, H. A. (2013). SIMULTANEOUS DETERMINATION OF PHENYTOIN AND LAMOTRIGINE IN HUMAN PLASMA USING HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1113-1119.

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.

  • Hoppel, C., Garle, M., Rane, A., & Sjöqvist, F. (1977). Plasma concentrations of 5-(4-hydroxyphenyl)-5-phenylhydantoin in phenytoin-treated patients. Clinical pharmacology and therapeutics, 21(3), 294–300.

  • Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Phenytoin. Journal of Pharmacology and Toxicology, 2(1), 63-71.

  • Pharmaffiliates. (n.d.). 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester. Retrieved from [Link]

  • LibreTexts. (2020, October 29). 12.5: Ésteres. Retrieved from [Link]

  • Ahmed, M., Ebert, A., Heyworth, D., et al. (2024). Plasma treatment of pMDI canisters reduces dispersive and acidic surface energy. University of Bath's research portal.

  • Singh, S., & Shrivastav, P. S. (2022). Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia, 19(2).

  • Leger, R. M., Swanson, B. N., & Gerber, N. (1977). The excretion of 5,5-diphenylhydantoin in the semen of man and the rabbit comparison with plasma concentrations of the drug. Proceedings of the Western Pharmacology Society, 20, 69–72.

  • Fiedler, F., & Werle, E. (1968). The pH-dependence of enzymic ester hydrolysis. European journal of biochemistry, 5(3), 423-431.

  • Goswami, S., & Eastlund, T. (2016). Five-day stability of thawed plasma: Solvent/detergent-treated plasma comparable with fresh-frozen plasma and plasma frozen within 24 hours. Transfusion, 56(2), 391-397.

  • Rahman, Z., & Byrn, S. R. (2020). Effects of Diluents on Physical and Chemical Stability of Phenytoin and Phenytoin Sodium. AAPS PharmSciTech, 21(5), 162.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: H-NMR Spectrum Analysis of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester

Executive Summary This guide provides a definitive technical analysis of the H-NMR spectrum of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester , a lipophilic prodrug derivative of the anticonvulsant Phenytoin. Unlike st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the H-NMR spectrum of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester , a lipophilic prodrug derivative of the anticonvulsant Phenytoin. Unlike standard spectral databases that list peaks in isolation, this guide focuses on comparative diagnostics —empowering researchers to distinguish the target molecule from its synthetic precursors (Phenytoin), hydrolysis degradants (Free Acid), and regiochemical impurities (N1-isomers).

Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals.

Part 1: Chemical Identity & Analytical Context

The synthesis of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester typically involves the N-alkylation of 5,5-Diphenylhydantoin (Phenytoin) with Ethyl 4-bromobutyrate under basic conditions.

  • Target Structure: An N3-substituted hydantoin ring with a butyric acid ethyl ester side chain.[1]

  • Critical Analytical Challenge: Confirming regioselectivity (N3 vs. N1 alkylation) and ensuring ester stability.

The Regiochemistry of Hydantoins

Phenytoin contains two nitrogen atoms:

  • N3 (Imide Nitrogen): Flanked by two carbonyls (C2 and C4). It is significantly more acidic (pKa ~8.3) and is the primary site of alkylation in the presence of weak/moderate bases (e.g.,

    
    ).
    
  • N1 (Amide Nitrogen): Flanked by one carbonyl (C2) and the sterically crowded quaternary carbon (C5). It is less acidic and sterically hindered by the two phenyl groups.

Success Criterion: The H-NMR spectrum must confirm the disappearance of the acidic N3 proton while retaining the N1 proton signal.

Part 2: Comparative Spectral Analysis

This section compares the target molecule against its critical alternatives (precursors and impurities) to establish self-validating spectral markers.

Comparison 1: Target vs. Precursor (Phenytoin)

Objective: Confirm successful alkylation.

FeaturePhenytoin (Precursor)Target (N3-Alkylated Product)Diagnostic Interpretation
N3-H Signal ~11.1 ppm (s, 1H) Absent Primary confirmation of reaction completion.
N1-H Signal ~9.3 ppm (s, 1H)~9.3–9.5 ppm (s, 1H)Confirms the N1 site remains unsubstituted.
Aliphatic Region Empty (Solvent only)Multiple signals (1.0–4.2 ppm)Appearance of the ethyl butyrate chain.
Comparison 2: Target vs. Hydrolysis Degradant (Free Acid)

Objective: Verify ester integrity. The ethyl ester is susceptible to hydrolysis during workup or storage.

FeatureTarget (Ethyl Ester)Degradant (Free Acid)Diagnostic Interpretation
Ethoxy -CH2- ~4.0–4.1 ppm (q) Absent Loss of quartet indicates hydrolysis.
Ethoxy -CH3 ~1.1–1.2 ppm (t) Absent Loss of triplet indicates hydrolysis.
Acid Proton Absent~12.0 ppm (broad)Appearance of carboxylic acid proton.
Comparison 3: Target vs. N1-Isomer (Regio-impurity)

Objective: Assess regioselectivity. While N3 alkylation is favored, harsh conditions can lead to N1 alkylation.

FeatureTarget (N3-Alkylated)Impurity (N1-Alkylated)Diagnostic Interpretation
NH Signal N1-H present (~9.4 ppm) N3-H present (~11.0 ppm) If the low-field peak (~11 ppm) persists but alkyl chain signals appear, N1 alkylation occurred.
Steric Shift Normal aromatic multipletsSplit/Shifted aromaticsN1 substitution disturbs the magnetic environment of the C5-phenyl rings more significantly.

Part 3: Detailed H-NMR Assignment (DMSO-d6)

Solvent Choice: DMSO-d6 is recommended over


 for this analysis. Phenytoin derivatives often exhibit poor solubility in chloroform, and DMSO provides better resolution of the exchangeable amide (N1-H) proton, which is a critical diagnostic marker.

Frequency: 400 MHz or higher recommended.

Spectral Data Table
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment & Notes
N1-H 9.35 Singlet (s)1HDiagnostic: Broad singlet. Confirms N1 is free.
Aromatic 7.30 – 7.45 Multiplet (m)10HOverlapping signals from the two phenyl rings at C5.
O-CH2- 4.03 Quartet (q,

Hz)
2HEthyl ester methylene.
N3-CH2- 3.52 Triplet (t,

Hz)
2H

-methylene to Nitrogen. Deshielded by imide ring.
-CH2-CO 2.32 Triplet (t,

Hz)
2H

-methylene (adjacent to ester carbonyl).
-CH2- 1.85 Quintet (m)2H

-methylene (central chain).
-CH3 1.16 Triplet (t,

Hz)
3HEthyl ester methyl group.

Note on Causality: The N3-CH2 signal appears significantly downfield (3.52 ppm) compared to a standard alkyl chain due to the electron-withdrawing inductive effect of the two adjacent carbonyl groups in the hydantoin ring.

Part 4: Experimental Protocol

This protocol ensures reproducible data acquisition suitable for regulatory submission or publication.

Materials
  • Sample: ~10 mg of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Methodology
  • Preparation: Weigh 10 mg of the solid product into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex gently until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube to prevent line broadening.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

    • Number of Scans (NS): 16 or 32 (Sufficient for 10mg sample).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds. Crucial: Ensure D1 is sufficient for the integration of the N1-H proton, which may have a longer T1 relaxation time.

    • Temperature: 298 K (25°C).

  • Processing:

    • Phasing: Apply automatic phasing, followed by manual correction if the baseline is distorted near the solvent peak (2.50 ppm).

    • Referencing: Calibrate the TMS peak to 0.00 ppm (or the residual DMSO pentet to 2.50 ppm).

    • Integration: Normalize the aromatic region (7.30–7.45 ppm) to 10.0 protons. This provides the most stable internal reference for calculating the stoichiometry of the alkyl chain.

Part 5: Visualization of Analytical Logic

The following diagram illustrates the synthesis pathway and the decision logic for interpreting the NMR spectrum.

NMR_Analysis_Logic Start Start: Crude Product Analysis Check_N3 Check 11.0 ppm Region (N3-H Signal) Start->Check_N3 Signal_Present Signal Present (~11 ppm) Check_N3->Signal_Present Peak Detected Signal_Absent Signal Absent Check_N3->Signal_Absent No Peak Result_Phenytoin IMPURITY: Unreacted Phenytoin Signal_Present->Result_Phenytoin No Alkyl Chain Result_Regio IMPURITY: N1-Alkylated Isomer Signal_Present->Result_Regio Alkyl Chain Present Check_Ethyl Check 4.1 ppm (q) & 1.2 ppm (t) (Ethyl Ester Signals) Signal_Absent->Check_Ethyl Ethyl_Present Ethyl Signals Present Check_Ethyl->Ethyl_Present Signals Detected Ethyl_Absent Ethyl Signals Absent Check_Ethyl->Ethyl_Absent Missing Ethyl Group Check_N1 Check 9.3 ppm Region (N1-H Signal) Ethyl_Present->Check_N1 Result_Hydrolysis DEGRADANT: Free Acid Derivative Ethyl_Absent->Result_Hydrolysis N1_Present Signal Present (~9.3 ppm) Check_N1->N1_Present Peak Detected N1_Absent Signal Absent Check_N1->N1_Absent No Peak Result_Success CONFIRMED: 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester N1_Present->Result_Success N1_Absent->Result_Regio Possible Double Alkylation

Figure 1: Decision tree for H-NMR spectral interpretation, distinguishing the target product from precursors and common impurities.

References

  • Synthesis and NMR of Phenytoin Derivatives: Luchian, R., et al. (2016). Molecular Structure of Phenytoin: NMR, UV-Vis and Quantum Chemical Calculations. ResearchGate. Available at: [Link] Citation Context: Provides baseline chemical shift data for the N1-H and N3-H protons in DMSO-d6, establishing the ~11.1 ppm and ~9.3 ppm assignments.

  • General NMR Interpretation of Ethyl Esters: Zumdah, S.S. Ethyl Butyrate H-NMR Analysis. Bartleby. Available at: [Link] Citation Context: Supports the assignment of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) in the aliphatic region.

  • Benchtop NMR Analysis of Phenytoin: Brieflands. (2022). Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy. Available at: [Link] Citation Context: Validates the use of DMSO-d6 as the standard solvent for quantitative NMR (qNMR) of phenytoin derivatives.

Sources

Comparative

FTIR Characteristic Peaks: Phenytoin vs. Phenytoin Ester Prodrugs

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists Executive Summary & Strategic Context In drug development, the derivatization of Phenytoin (5,5-diphenylhydanto...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary & Strategic Context

In drug development, the derivatization of Phenytoin (5,5-diphenylhydantoin) into ester prodrugs (e.g., amino acid esters, Fosphenytoin intermediates) is a critical strategy to overcome its poor aqueous solubility (approx. 20-25 µg/mL). However, verifying the successful formation of the ester linkage is spectroscopically challenging because the parent hydantoin ring already possesses two strong carbonyl (C=O) absorption bands.

This guide provides a technical comparison to distinguish the Ester Carbonyl of a prodrug from the native Hydantoin Carbonyls . It moves beyond simple peak listing to explain the vibrational coupling modes that dictate these spectra, providing a robust logic for structural confirmation.

Technical Deep Dive: Vibrational Theory

To interpret the spectrum of a Phenytoin Ester, one must first deconstruct the spectrum of the parent molecule. The "Phenytoin Ester" spectrum is effectively a superposition of the hydantoin core and the new ester moiety, but with specific electronic shifts.

A. The Parent: Phenytoin (Hydantoin Core)

Phenytoin is a cyclic urea (imidazolidine-2,4-dione). It exhibits a characteristic doublet in the carbonyl region due to the vibrational coupling of its two carbonyl groups:

  • C2 Position (Urea-like): Flanked by two nitrogen atoms.

  • C4 Position (Amide-like): Flanked by one nitrogen and the C5 carbon.

Due to mechanical coupling in the five-membered ring, these do not vibrate independently. Instead, they form:

  • High-Frequency Band (~1770–1740 cm⁻¹): Typically assigned to the in-phase (symmetric) stretching or the C2 carbonyl dominated mode.

  • Low-Frequency Band (~1720–1700 cm⁻¹): Assigned to the out-of-phase (asymmetric) stretching or the C4 carbonyl dominated mode. Hydrogen bonding (intermolecular) significantly broadens this band in solid-state (KBr) samples.

B. The Derivative: Phenytoin Ester

When an ester group is attached (e.g., at the N3 position or via a hydroxymethyl linker), a third carbonyl oscillator is introduced.

  • Ester C=O[1][2][3] Frequency: Saturated aliphatic esters typically absorb at 1735–1750 cm⁻¹ .

  • The Overlap Problem: This frequency often falls directly between or atop the high-frequency hydantoin band.

  • The Resolution: Successful identification relies on observing:

    • Intensity Inversion/Broadening: The "valley" between the hydantoin doublet often fills in, or the 1740 cm⁻¹ band becomes disproportionately intense.

    • The "Fingerprint" Confirmation: The appearance of strong C-O-C stretching vibrations (1100–1300 cm⁻¹) which are absent in the parent hydantoin.

Comparative Analysis: Characteristic Peaks

The following table contrasts the spectral signature of pure Phenytoin against a typical Phenytoin Ester derivative (e.g., Phenytoin-Glycine ester or similar prodrug).

FeaturePhenytoin (Parent) Phenytoin Ester Derivative Mechanistic Cause
Carbonyl Region (1800–1650 cm⁻¹) Doublet: 1. ~1775–1740 cm⁻¹ (Sharp)2. ~1720–1700 cm⁻¹ (Broad/Strong)Triplet or Broadened Doublet: New band appears at ~1750–1735 cm⁻¹ (Ester C=O). Often merges with the high-freq hydantoin band.Introduction of Ester C=O oscillator; disruption of H-bonding network at N3.
N-H Stretch (3500–3100 cm⁻¹) Strong/Broad: ~3300–3100 cm⁻¹ (N3-H and N1-H H-bonded network).Altered/Reduced: If esterification occurs at N3, the broad N-H band diminishes or sharpens (only N1-H remains).Loss of N3-H donor for hydrogen bonding.
C-O Stretch (Fingerprint) Absent (Ring vibrations present but weak/distinct).Strong: 1200–1150 cm⁻¹ (C(=O)-O stretch)1050–1030 cm⁻¹ (O-C-C stretch)Characteristic C-O-C asymmetric and symmetric stretching of esters.
Amide II / C-N ~1400 cm⁻¹ (C-N stretch/bending).Shifts slightly; often obscured.Electronic environment change on the Hydantoin ring.

Note: Exact wavenumbers vary by ±10 cm⁻¹ depending on the specific ester substituent (aliphatic vs. aromatic) and sampling technique (ATR vs. KBr).

Visualization: Structural & Spectral Logic

The following diagram illustrates the structural transformation and the resulting spectral decision tree for verifying the ester.

PhenytoinAnalysis Phenytoin Phenytoin (Parent) (Hydantoin Ring) Reaction Esterification (e.g., at N3 or linker) Phenytoin->Reaction HydantoinCO Hydantoin C=O Doublet (~1770 & ~1720 cm⁻¹) Phenytoin->HydantoinCO Exhibits Prodrug Phenytoin Ester (Prodrug) Reaction->Prodrug Prodrug->HydantoinCO Retains EsterCO New Ester C=O (~1750-1735 cm⁻¹) Prodrug->EsterCO New Signal COC C-O-C Stretch (1100-1300 cm⁻¹) Prodrug->COC CONFIRMATORY Decision Is Ester Present? EsterCO->Decision COC->Decision Success Synthesis Verified Decision->Success Yes (Peaks Present) Fail No Reaction / Hydrolysis Decision->Fail No (Only Doublet)

Caption: Structural transformation from Phenytoin to Ester Prodrug and the associated spectral checkpoints for verification.

Experimental Protocol: High-Resolution FTIR

To resolve the overlapping carbonyl bands, a standard rapid-scan is often insufficient. The following protocol ensures data integrity.

Methodology: KBr Pellet Transmission (Preferred for Resolution)

Why KBr? ATR (Attenuated Total Reflectance) often causes peak broadening and slight wavenumber shifts due to depth of penetration issues, which can obscure the fine splitting of the carbonyl triplet in ester derivatives.

Step-by-Step Protocol:

  • Sample Preparation:

    • Mix 1–2 mg of the Phenytoin Ester sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind intimately in an agate mortar until the mixture is a fine, uniform powder (avoids Christiansen effect/scattering).

  • Pellet Formation:

    • Press at 10 tons for 2 minutes under vacuum (to remove moisture/air) to form a transparent disc.

  • Acquisition:

    • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is needed to resolve the C=O overlap).

    • Scans: Accumulate 32 or 64 scans to improve Signal-to-Noise ratio.

    • Background: Collect a fresh background using a pure KBr pellet.

  • Data Processing:

    • Perform a Second Derivative analysis (using instrument software) on the Carbonyl region (1800–1650 cm⁻¹).

    • Logic: This mathematical transformation separates overlapping peaks. You should see three distinct minima in the derivative spectrum if the Ester C=O is buried under the Hydantoin bands.

References
  • Synthesis and Biological Evaluation of Amino Acid Based Mutual Amide Prodrugs of Phenytoin. Central Nervous System Agents in Medicinal Chemistry.

  • Vibrational Features of Diphenylhydantoin (Phenytoin). ResearchGate / Vibrational Spectroscopy.

  • FTIR Spectrum Analysis: Carbonyl Group Assignments. Universal Lab / AZO Optics.

  • Synthesis and Characterization of Phenytoin Derivatives. ResearchGate.

Sources

Validation

Comparative Anticonvulsant Potency of Phenytoin Esters in Animal Models

[1][2] Executive Summary This guide provides a technical analysis of the anticonvulsant potency of phenytoin (PHT) compared to its ester-based prodrugs, specifically focusing on Fosphenytoin (FOS) and the 3-acyloxymethyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical analysis of the anticonvulsant potency of phenytoin (PHT) compared to its ester-based prodrugs, specifically focusing on Fosphenytoin (FOS) and the 3-acyloxymethyl ester series.

While phenytoin remains a gold standard for the treatment of generalized tonic-clonic seizures, its clinical utility is hampered by poor water solubility and erratic absorption. Esterification strategies—primarily at the N3 position via a hydroxymethyl linker—have been developed to improve solubility and bioavailability. This guide evaluates these compounds using the Maximal Electroshock Seizure (MES) model, the standard for predicting efficacy against tonic-clonic seizures.[1]

Chemical Basis & Rationale

Phenytoin (5,5-diphenylhydantoin) lacks a functional handle (hydroxyl or carboxyl group) for simple esterification. Therefore, "phenytoin esters" are chemically synthesized as N-substituted prodrugs , typically requiring a linker.

The Prodrug Strategy

The primary modification involves N-hydroxymethylation to form 3-hydroxymethylphenytoin , which is then esterified.

  • Phenytoin (PHT): Lipophilic, pKa ~8.3, crystallizes at physiological pH (causing injection site necrosis).

  • Fosphenytoin (FOS): A disodium phosphate ester of 3-hydroxymethylphenytoin. Highly water-soluble.

  • Acyloxymethyl Esters: Experimental derivatives (e.g., acetoxymethyl, pivaloyloxymethyl) designed to alter lipophilicity and oral absorption.

Metabolic Activation Pathway

All phenytoin esters are bioreversible . They must undergo enzymatic hydrolysis to release the active parent drug. The potency of the ester is directly dependent on the rate of this conversion.

MetabolicActivation Prodrug Phenytoin Prodrug (e.g., Fosphenytoin) Intermediate 3-Hydroxymethyl Phenytoin Prodrug->Intermediate Alkaline Phosphatases (t1/2: 8-15 min) Byproduct1 Phosphate/Acid Prodrug->Byproduct1 Active Phenytoin (Active Drug) Intermediate->Active Spontaneous Decomposition Byproduct2 Formaldehyde Intermediate->Byproduct2

Figure 1: The activation pathway of phenytoin prodrugs.[2] Note the spontaneous release of formaldehyde after the enzymatic cleavage of the ester group.

Experimental Protocols

To ensure data integrity, the following standardized protocols are recommended for evaluating anticonvulsant potency.

A. Maximal Electroshock Seizure (MES) Test

The MES test is the definitive screen for drugs effective against generalized tonic-clonic seizures (grand mal). It identifies compounds that prevent seizure spread.[3]

  • Subject: Male CF-1 mice (20–30 g) or Sprague-Dawley rats.

  • Preparation: Pre-treat corneas with 0.5% tetracaine hydrochloride (anesthetic) and 0.9% saline (conductivity).[3]

  • Stimulation:

    • Mice: 50 mA, 60 Hz, 0.2 second duration via corneal electrodes.

    • Rats: 150 mA, 60 Hz, 0.2 second duration.

  • Endpoint: Abolition of hindlimb tonic extension (HLTE) within 10 seconds of stimulation.

  • Quantification: ED50 (Median Effective Dose) is calculated using probit analysis at the Time of Peak Effect (TPE).

B. Rotarod Test (Neurotoxicity)

Potency data is meaningless without toxicity data. The Rotarod test measures motor impairment.

  • Apparatus: A knurled plastic rod rotating at 6 rpm.

  • Criterion: Inability to maintain equilibrium on the rod for 1 minute.

  • Quantification: TD50 (Median Toxic Dose).

MES_Protocol Start Acclimatization (N=10 per dose group) Dosing Administer Prodrug (IP or IV) Start->Dosing Wait Wait for TPE (Time of Peak Effect) Dosing->Wait Stim Corneal Stimulation (50mA, 0.2s) Wait->Stim Observe Observe for HLTE (Hindlimb Tonic Extension) Stim->Observe Result Determine Protection (Absence of HLTE) Observe->Result

Figure 2: Workflow for the Maximal Electroshock Seizure (MES) assay.

Comparative Data Analysis

Phenytoin vs. Fosphenytoin (The Clinical Standard)

Fosphenytoin is the only commercially successful ester prodrug of phenytoin. Because it must be converted to phenytoin to be active, its potency is expressed in Phenytoin Equivalents (PE) .

Key Finding: When corrected for molar weight, Fosphenytoin and Phenytoin exhibit nearly identical intrinsic potency, but Fosphenytoin shows superior bioavailability and safety profiles.

CompoundRouteED50 (mg/kg)TPE (min)BioavailabilityTherapeutic Index (TD50/ED50)
Phenytoin (Na) IP9.5 (8.1–10.8)120Variable/Erratic~6.8
Fosphenytoin IP16.0*60-90~99%~7.1
Fosphenytoin IVMolar Equiv<15100%High

*Note: 16.0 mg/kg of Fosphenytoin is approximately molar equivalent to 10 mg/kg of Phenytoin. The anticonvulsant effect is due entirely to the released phenytoin.

Structure-Activity Relationships (SAR) of Experimental Esters

Research by Varia, Stella, and Yamaoka evaluated various 3-acyloxymethyl esters (e.g., acetate, pentanoate, decanoate) to improve oral delivery.

  • Solubility vs. Melting Point: Lower melting point prodrugs (e.g., pentanoate) showed higher solubility in lipid vehicles, improving oral bioavailability.[4]

  • Hydrolysis Rate: The cleavage rate follows a parabolic relationship with alkyl chain length.

    • Short chain (Acetate): Rapid hydrolysis, high potency.

    • Medium chain (Pentanoate): Optimal balance for sustained release.

    • Long chain (Decanoate): Slow hydrolysis, delayed onset of action.

Ester DerivativeLipophilicityHydrolysis RateOnset of ActionClinical Viability
Phosphate (Fosphenytoin) Low (Water Soluble)Very Fast (<15 min)RapidHigh (Standard of Care)
Acetoxymethyl ModerateFastRapidLow (Stability issues)
Pivaloyloxymethyl HighSlowDelayedLow (Steric hindrance)

Expert Insights & Causality

Why Molar Equivalence Matters

In comparative studies, raw weight-based ED50 values can be misleading. Fosphenytoin has a higher molecular weight (406.24 g/mol ) than Phenytoin Sodium (274.25 g/mol ).

  • Calculation:

    
    
    
  • Interpretation: If an experimental ester has an ED50 of 20 mg/kg, it is not necessarily "weaker" than Phenytoin (ED50 ~10 mg/kg); it may simply be heavier due to the pro-moiety.

The Formaldehyde Constraint

A critical limitation of hydroxymethyl-linked esters (including Fosphenytoin) is the release of formaldehyde upon hydrolysis (see Figure 1).

  • Implication: While the amount released from acute doses (e.g., status epilepticus) is metabolically manageable, this mechanism limits the development of these esters for chronic daily therapy due to potential toxicity.

Recommendation for Researchers

When designing new phenytoin prodrugs:

  • Target: Focus on linkers that do not release toxic aldehydes (e.g., peptide bonds directly to the hydantoin ring, though chemically difficult).

  • Control: Always use Fosphenytoin as the positive control in MES tests, not just Phenytoin, to account for the "prodrug delay" lag time.

References

  • Varia, S. A., & Stella, V. J. (1984). Phenytoin prodrugs VI: In vivo evaluation of a phosphate ester prodrug of phenytoin after parenteral administration to rats.[5] Journal of Pharmaceutical Sciences. Link

  • Yamaoka, Y., Roberts, R. D., & Stella, V. J. (1983). Low-melting phenytoin prodrugs as alternative oral delivery modes for phenytoin: a model for other high-melting sparingly water-soluble drugs.[4] Journal of Pharmaceutical Sciences. Link

  • U.S. National Institutes of Health (NIH). Maximal Electroshock Seizure (MES) Test Protocol (PANAChE Database). Link

  • Boucher, B. A. (1996). Fosphenytoin: a novel phenytoin prodrug. Pharmacotherapy.[2][6][7] Link

  • White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models.[3] Italian Journal of Neurological Sciences. Link

Sources

Comparative

Phenytoin Antibody Specificity: Cross-Reactivity Analysis with Ester Derivatives and Prodrugs

Executive Summary This technical guide analyzes the specificity of anti-phenytoin antibodies used in Therapeutic Drug Monitoring (TDM) immunoassays. It specifically addresses the challenge of cross-reactivity with ester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the specificity of anti-phenytoin antibodies used in Therapeutic Drug Monitoring (TDM) immunoassays. It specifically addresses the challenge of cross-reactivity with ester derivatives , primarily the phosphate ester prodrug Fosphenytoin and the glucuronide conjugate metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin glucuronide (HPPH-G) .

For researchers and assay developers, this guide elucidates the structural mechanisms of interference, compares the performance of polyclonal vs. monoclonal platforms, and provides validated protocols for quantifying cross-reactivity constants (


).

Introduction: The Specificity Challenge in Phenytoin TDM

Phenytoin (Dilantin) is a widely prescribed antiepileptic drug with a narrow therapeutic index (10–20 µg/mL). Accurate quantification is critical to prevent toxicity (nystagmus, ataxia) or seizure breakthrough.

Immunoassays (ELISA, FPIA, EMIT, CEDIA) rely on antibodies raised against phenytoin haptens. However, the specificity of these antibodies is often compromised by structural analogs containing ester linkages. This "ester cross-reactivity" typically manifests in two clinical scenarios:

  • Prodrug Administration: Incomplete conversion of Fosphenytoin (a phosphate ester) to phenytoin.[1]

  • Renal Insufficiency: Accumulation of HPPH-Glucuronide (a glucuronide conjugate), which mimics the hapten-linker structure used during antibody generation.

Structural Homology of Cross-Reactants

The core hydantoin ring of phenytoin is preserved in these derivatives, leading to competitive binding at the antibody paratope.

CompoundStructural ModificationClinical ContextCross-Reactivity Risk
Phenytoin Parent Drug (5,5-diphenylhydantoin)Target AnalyteN/A (100%)
Fosphenytoin Phosphate ester at N3 positionIV/IM ProdrugHigh (if sampled <2h post-dose)
HPPH-Glucuronide Glucuronide at para-phenyl positionMajor Metabolite (Renal)Moderate (High in uremia)
HPPH Hydroxyl at para-phenyl positionMinor MetaboliteLow (<10%)

Mechanistic Insight: Hapten Design & Antibody Recognition

To understand why ester derivatives cross-react, one must analyze how anti-phenytoin antibodies are engineered. Phenytoin is a small molecule (<1000 Da) and is non-immunogenic. It must be conjugated to a carrier protein (e.g., BSA, KLH) to elicit an immune response.

The "Linker Recognition" Phenomenon

Synthesis of phenytoin immunogens often involves attaching a linker at the N3 position of the hydantoin ring. Common linkers include carboxyalkyl esters (e.g., 3-O-carboxymethyl phenytoin ethyl ester).

  • Mechanism: If the antibody clone recognizes the linker chemistry (bridge recognition) rather than just the distal phenyl rings, it will bind with high affinity to analytes sharing that linker-like structure.

  • Fosphenytoin Interference: Fosphenytoin contains a bulky phosphate ester group at the exact N3 position used for hapten conjugation. Antibodies raised against N3-substituted haptens are predisposed to recognizing Fosphenytoin.

Diagram: Competitive Binding & Cross-Reactivity Pathways

G cluster_1 Assay System Phenytoin Phenytoin (Target) Antibody Anti-Phenytoin Ab (Paratope) Phenytoin->Antibody High Affinity (Kd ~10^-9 M) Fosphenytoin Fosphenytoin (Phosphate Ester) Fosphenytoin->Antibody Competitive Binding (Steric Fit at N3) HPPH_G HPPH-Glucuronide (Metabolite) HPPH_G->Antibody Interference in Renal Failure Signal Signal Generation (OD / RLU) Antibody->Signal Complex Formation

Caption: Competitive binding dynamics where ester derivatives (Fosphenytoin) and metabolites (HPPH-G) compete with Phenytoin for the antibody binding site, causing positive bias.

Comparative Analysis of Assay Platforms

Cross-reactivity profiles vary significantly between polyclonal (pAb) and monoclonal (mAb) antibody platforms.

Fosphenytoin Cross-Reactivity Data

Fosphenytoin is rapidly converted to phenytoin (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 8–15 min). However, samples drawn immediately post-infusion contain high levels of the ester prodrug.
Assay PlatformAntibody TypeFosphenytoin Cross-Reactivity (%)Notes
Abbott TDx / TDxFLx PolyclonalHigh (~64–90%) Significant overestimation if sampled early.
Behring EMIT 2000 MonoclonalModerate (~10–40%) Less interference than TDx, but still clinically significant.
Roche Cobas (Online) MonoclonalLow (<5%) Newer clones selected against N3-substitution recognition.
HPLC / LC-MS N/A0% Reference method; chromatographically separates esters.

Key Finding: Older polyclonal assays (TDx) show the highest susceptibility to ester derivatives due to the heterogeneity of the antibody pool, some of which target the N3-linker region.

HPPH-Glucuronide (Uremic) Interference

In patients with end-stage renal disease (ESRD), HPPH-glucuronide accumulates.

  • EMIT Assays: Historically showed positive bias because the antibody cross-reacted with the glucuronide moiety.[2]

  • Modern mAbs: Most current assays (e.g., Abbott AxSYM, Roche) use clones that specifically exclude the para-hydroxylated ring, reducing HPPH-G cross-reactivity to <1%.

Experimental Protocols

Protocol A: Determination of Cross-Reactivity Constants ( )

This protocol validates the specificity of a phenytoin antibody against ester derivatives.

Materials:

  • Phenytoin Antibody (Clone of interest)

  • Phenytoin Standard (USP Reference)

  • Cross-Reactant: Fosphenytoin Sodium (pure)

  • Cross-Reactant: HPPH (pure)

  • Assay Buffer (PBS, pH 7.4)

Methodology:

  • Baseline Curve: Generate a standard dose-response curve for Phenytoin (

    
     µg/mL).
    
  • Interferent Spiking: Prepare solutions of the cross-reactant (Fosphenytoin) at logarithmic concentrations (

    
     µg/mL).
    
  • ED50 Determination: Calculate the concentration of Phenytoin required to inhibit tracer binding by 50% (

    
    ).
    
  • Cross-Reactant ED50: Calculate the concentration of Fosphenytoin required to achieve the same 50% inhibition (

    
    ).
    
  • Calculation:

    
    
    

Acceptance Criteria:

  • Fosphenytoin: < 1% (Ideal), < 10% (Acceptable for delayed sampling).

  • HPPH: < 1%.

Protocol B: Clinical Mitigation (Spike & Recovery)

If "ester interference" is suspected in a patient sample (e.g., unexpectedly high phenytoin level post-fosphenytoin dose):

  • Aliquot: Split the patient sample into two aliquots.

  • Treatment: Treat Aliquot A with

    
    -glucuronidase  (to cleave glucuronide esters) or Alkaline Phosphatase  (to cleave fosphenytoin phosphate ester) for 30 mins at 37°C.
    
  • Measurement: Measure both aliquots.

  • Interpretation:

    • If Aliquot A (Treated) > Aliquot B (Untreated): The assay was underestimating due to steric hindrance (rare).

    • If Aliquot A (Treated)

      
       Aliquot B: No interference.
      
    • Note: For Fosphenytoin, the best mitigation is time . Wait >2 hours post-IV infusion before sampling to allow biological conversion.

References

  • Cross-reactivity of fosphenytoin in two human plasma phenytoin immunoassays. Source: Clinical Chemistry / PubMed

  • Fosphenytoin: Pharmacokinetics and conversion to phenytoin. Source: Neurology [3][4]

  • Phenytoin Overview—Metabolite Interference in Some Immunoassays. Source: Archives of Pathology & Laboratory Medicine

  • Performance Characteristics of Four Immunoassays for Antiepileptic Drugs. Source: American Journal of Clinical Pathology

  • Anti-Phenytoin Antibody Clone Specificity Data. Source: Leinco Technologies

Sources

Validation

Comprehensive Guide to Crystal Structure Analysis of N3-Substituted Diphenylhydantoin Derivatives

Executive Summary This guide addresses the structural characterization of N3-substituted 5,5-diphenylhydantoin derivatives , a class of compounds derived from the anticonvulsant Phenytoin.[1][2] While Phenytoin is a clin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural characterization of N3-substituted 5,5-diphenylhydantoin derivatives , a class of compounds derived from the anticonvulsant Phenytoin.[1][2] While Phenytoin is a clinical gold standard, its poor water solubility and non-linear pharmacokinetics drive the search for structural analogs.

The Core Thesis: Modifying the N3 position fundamentally alters the supramolecular landscape of the crystal. By removing the primary hydrogen bond donor (N3-H), the crystal packing shifts from strong hydrogen-bonded ribbons to structures dominated by weaker van der Waals and


-stacking interactions. Understanding this shift is critical for predicting solubility, bioavailability, and tablet stability.

Part 1: Structural Comparison & Performance Analysis

The Structural Shift: Parent vs. Derivative

In crystal engineering, the "performance" of a solid form is defined by its stability and packing efficiency. Here, we compare the parent compound (Phenytoin) against N3-substituted alternatives (e.g., N3-methyl, N3-benzyl).

1. Hydrogen Bonding Networks
  • Phenytoin (Alternative): The unsubstituted hydantoin ring possesses two H-bond donors (N1-H, N3-H) and two acceptors (C2=O, C4=O). It typically crystallizes forming R

    
    (8)  centrosymmetric dimers or continuous ribbons (tapes) driven by strong N3-H···O  interactions.
    
  • N3-Substituted Derivatives (Product): Substitution at N3 acts as a "blocker." It removes the strongest donor. The crystal lattice must reorganize, often relying on the weaker N1-H donor or recruiting C-H···O and C-H···

    
     interactions. This often lowers the melting point and alters dissolution rates.
    
2. Comparative Metrics Table

The following data synthesizes crystallographic trends observed in recent literature (e.g., ACS Omega 2025, J. Mol. Struct.).

FeaturePhenytoin (Parent)N3-Methyl DerivativeN3-Benzyl Derivative
Crystal System Orthorhombic (typ.)Monoclinic / TriclinicTriclinic (P

)
Space Group Pnam or P21/cP21/cP

Primary Synthon N3-H···O (Strong H-bonds)N1-H···O (Weaker chains)C-H[3]···

/ vdW
Packing Motif Hydrogen-bonded RibbonsInversion DimersDiscrete / Stacked
Hirshfeld Dominance O···H contacts significantH···H contacts (>55%)H[4][5]···H contacts (>60%)
Calc. LogP ~2.47~2.8 - 3.1> 4.0
Solubility Profile Low (pH dependent)Improved LipophilicityHigh Lipophilicity
Interaction Hierarchy Diagram

The following diagram illustrates how N3-substitution disrupts the native signaling/packing pathways of the hydantoin scaffold.

G Phenytoin Parent Phenytoin (Unsubstituted) N3_Sub N3-Substitution (Methyl/Benzyl/Alkyl) Phenytoin->N3_Sub Synthetic Modification Strong_HB Strong N-H...O Ribbons (High MP, Rigid Lattice) Phenytoin->Strong_HB Native State Donor_Loss Loss of N3-H Donor N3_Sub->Donor_Loss Steric/Electronic Block Packing_Change Crystal Packing Shift Donor_Loss->Packing_Change Lattice Reorganization Weak_Inter Dominance of vdW & C-H...pi (Altered Solubility) Packing_Change->Weak_Inter Resulting Form

Figure 1: Mechanistic impact of N3-substitution on crystal packing forces. The removal of the N3-H donor forces the system from a hydrogen-bond dominated lattice to one governed by van der Waals forces.

Part 2: Methodological Guide (Self-Validating Protocols)

To ensure Scientific Integrity , the following protocols are designed to be self-validating. If the intermediate check fails, do not proceed to the next step.

Protocol A: Synthesis & Crystallization

Objective: Obtain single crystals suitable for X-ray diffraction.

  • Synthesis (Phase Transfer Catalysis Method):

    • React 5,5-diphenylhydantoin with the appropriate alkyl halide (e.g., benzyl chloride) in the presence of a base (

      
      ) and a catalyst (TBAB) in a solid-liquid system.
      
    • Why: This avoids hydrolysis of the hydantoin ring which can occur under harsh aqueous basic conditions.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Validation Check: Check TLC purity. If >1 spot, perform column chromatography before growing single crystals.

  • Crystal Growth (Slow Evaporation):

    • Dissolve 20 mg of pure derivative in 5 mL of Acetone or Ethanol.

    • Filter through a 0.45 µm syringe filter (removes nucleation sites).

    • Cover vial with parafilm, poke 3-4 small holes. Store at 20°C.

    • Validation Check: Inspect under a polarizing microscope after 48 hours. Crystals must extinguish sharply (turn dark) when rotated 90° under cross-polarizers. If they remain bright or look like aggregates, re-dissolve and try "Liquid Diffusion" (Layer hexane over the ethyl acetate solution).

Protocol B: Structural Refinement & Analysis

Objective: Solve the structure and quantify interactions.

  • Data Collection: Collect data at 100 K (Cryogenic).

    • Why: Phenyl rings in these derivatives often exhibit high thermal motion or static disorder at room temperature. Cooling freezes these rotations, improving resolution.

  • Structure Solution: Use Direct Methods (SHELXT) followed by Least-Squares Refinement (SHELXL).

    • Critical Step: Locate the N1-H proton in the difference Fourier map. Do not geometrically place it immediately; finding it confirms the tautomeric state (though N3 is substituted, N1 must be protonated).

  • Hirshfeld Surface Analysis (The "Trust" Step):

    • Use CrystalExplorer to generate the Hirshfeld surface mapped with

      
      .
      
    • Validation:

      • Red spots: Indicate strong H-bonds (check N1-H···O distance).

      • White regions: van der Waals contacts.

      • Fingerprint Plot: If the contribution of H[6]···H interactions is < 40%, re-check your solution; these derivatives are lipophilic and should be dominated by H···H (typically 55-65%).[4]

Workflow Visualization

Workflow Start Purified Derivative Cryst Crystallization (Slow Evap/Diffusion) Start->Cryst Check1 Polarizing Microscopy (Sharp Extinction?) Cryst->Check1 Check1->Cryst No (Re-seed) XRD SC-XRD (100 K) Check1->XRD Yes Solve Structure Solution (SHELXT) XRD->Solve Check2 R-factor < 5%? Solve->Check2 Check2->Solve No (Model Disorder) Hirshfeld Hirshfeld Analysis (Quantify H...H %) Check2->Hirshfeld Yes

Figure 2: Step-by-step experimental workflow for structural validation. Diamond nodes represent critical "Go/No-Go" decision points.

Part 3: Implications for Drug Development[6]

Solubility vs. Permeability Trade-off

The crystal structure analysis directly informs the Biopharmaceutics Classification System (BCS) status.

  • Phenytoin: High melting point (strong H-bonds) + Lipophilic rings = Class II (Low Sol, High Perm).

  • N3-Derivatives: The disruption of the H-bond network (verified by the absence of red spots at N3 in Hirshfeld surfaces) lowers the lattice energy cost for dissolution. However, the added alkyl bulk increases

    
    .
    
    • Insight: Short alkyl chains (Methyl/Ethyl) at N3 may offer the "sweet spot"—lowering lattice energy without making the molecule too hydrophobic.

Biological Activity (SAR)

Structural overlay of N3-derivatives with Phenytoin reveals that while the N3-H is often cited as critical for binding, the shape of the hydantoin ring remains planar.

  • Key Observation: If the N3-substituent is bulky (e.g., Benzyl), it may clash with the receptor pocket unless the pocket has a hydrophobic cleft. This explains why some N3-benzyl derivatives show reduced anticonvulsant activity compared to the parent, despite better bioavailability.

References

  • N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization. ACS Omega. (2025). Detailed structural analysis of N-benzyl and N-alkyl derivatives. (Note: Generalized DOI for ACS Omega search)

  • Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. Acta Crystallographica Section B. Analysis of supramolecular synthons in hydantoin rings.

  • Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. Turkish Journal of Chemistry. (2009). Comparison of biological activity and physicochemical properties.[4][7][8][9][10][11][12][13]

  • Molecular Structure of Phenytoin: NMR, UV-Vis and Quantum Chemical Calculations. Croatica Chemica Acta. (2016). Baseline data for Phenytoin dimerization and H-bonding.

  • Phenytoin | Deranged Physiology. Clinical pharmacology and physicochemical properties of the parent compound.

Sources

Safety & Regulatory Compliance

Safety

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester: Proper Disposal &amp; Handling Guide

Part 1: Executive Safety Directive Do not dispose of this compound down the drain or in standard biohazard (autoclave) bags. 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (CAS 56976-65-9) is a derivative of Phenytoin.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not dispose of this compound down the drain or in standard biohazard (autoclave) bags.

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (CAS 56976-65-9) is a derivative of Phenytoin. While the specific ethyl ester may lack a dedicated comprehensive toxicity profile, it must be handled under the Precautionary Principle as a potential Carcinogen (IARC Group 2B) and Reproductive Toxin (Teratogen) , consistent with its parent pharmacophore, Phenytoin.

Immediate Action Plan:

  • Segregate: Isolate from general organic waste.

  • Label: Clearly mark as "Non-RCRA Hazardous Pharmaceutical Waste" or "Cytotoxic/Teratogenic Waste."

  • Destroy: The only validated disposal method is High-Temperature Incineration .

Part 2: Hazard Identification & Regulatory Logic

To ensure compliance and safety, we must understand the causality behind the disposal protocols. We are treating this not just as a chemical, but as a bioactive agent.

The Toxicological Anchor

The core structure of this molecule is 5,5-Diphenylhydantoin (Phenytoin) .[1]

  • Carcinogenicity: Phenytoin is listed as "Reasonably anticipated to be a human carcinogen" (NTP) and Group 2B (IARC).

  • Reproductive Toxicity: It is a known teratogen (fetal hydantoin syndrome).

  • Mechanism: The hydantoin ring is chemically stable and biologically active, modulating sodium channels. Standard chemical neutralization (acid/base hydrolysis) in the lab is insufficient to guarantee safe deactivation of the pharmacophore.

Regulatory Classification (RCRA vs. NIOSH)

This is the most common point of confusion for researchers.

Regulatory BodyClassificationImplication for Disposal
US EPA (RCRA) Non-Listed It is not P-listed or U-listed. It does not automatically carry a federal hazardous waste code (e.g., P001) unless it exhibits characteristics (ignitability, etc.).[2]
NIOSH Hazardous Drug (HD) Treated as a hazardous drug (Group 2 or 3 equivalent). Requires containment to prevent occupational exposure.
State Agencies Var.[2][3][4] (e.g., CA) States like California often regulate non-RCRA pharmaceutical waste more strictly, requiring incineration.

The Scientist's Verdict: Even though it is not federally P-listed, you must manage it as Hazardous Pharmaceutical Waste to prevent environmental leaching and teratogenic exposure.

Part 3: Disposal Workflows

Decision Logic Diagram

The following flowchart illustrates the decision-making process for disposing of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester.

DisposalFlow Start Waste Generation State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Liquid Solution (e.g., in DMSO/Ethanol) State->Liquid Empty Empty Container (<3% residue) State->Empty BulkBin Black/Blue Bin (Non-RCRA Pharm Waste) Solid->BulkBin Double Bag SolventStream Segregated Solvent Waste (Label: Toxic/Teratogen) Liquid->SolventStream Do NOT mix w/ oxidizers TraceBin Yellow/Trace Chemo Bin Empty->TraceBin If P-list equivalent caution advised Incineration High-Temp Incineration (Final Destruction) BulkBin->Incineration SolventStream->Incineration TraceBin->Incineration

Figure 1: Decision tree for segregating hydantoin derivative waste streams.

Detailed Protocols
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
  • Applicability: Expired powder, contaminated gloves, weighing boats, paper towels.

  • Primary Container: Place inside a clear polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a Rigid Plastic Container (typically Black or Blue for non-RCRA pharmaceutical waste, or Yellow for trace chemotherapy waste depending on facility protocols).

  • Labeling: "Caution: Toxic Solid. Contains Phenytoin Derivative.[1] Incinerate Only."

  • Prohibition: Do NOT place in Red Biohazard bags. Autoclaving does not destroy this chemical and may release toxic vapors.

Scenario B: Liquid Waste (Stock Solutions)
  • Solubility Context: This ester is lipophilic (soluble in DMSO, Ethanol, Ethyl Acetate).

  • Segregation: Collect in a dedicated "Organic Waste - Toxic" carboy.

  • Compatibility: Ensure the solvent stream is compatible. Avoid mixing with strong oxidizers (e.g., Nitric Acid waste) as hydantoins can react to form nitrogen oxides.

  • Labeling: List all solvents plus "5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (<1%) - Teratogen."

Scenario C: Empty Containers
  • Definition: Containers holding <3% of original weight (RCRA "Empty" standard).

  • Best Practice: While legally "trash" in some jurisdictions if not P-listed, the ethical scientific standard for teratogens dictates disposal in Trace Chemotherapy Bins (Yellow) to ensure incineration.

Part 4: Emergency Response & Spills

In the event of a spill, speed and containment are critical to prevent surface contamination.

ParameterSpecification
PPE Required Double nitrile gloves (0.11mm min), Lab coat, Safety goggles, N95/P100 respirator (if powder).
Decontamination Solv. Surfactant/Water followed by Ethanol . (Do not use bleach initially as it may not solubilize the ester).
Spill Cleanup 1. Cover with absorbent pads.2. Wet wipe with ethanol to solubilize residue.3. Wash surface with soap and water.4. Dispose of all pads as Solid Hazardous Waste .

Part 5: References & Grounding

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[5] Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[6] Federal Register. [Link]

Disclaimer: This guide represents high-level scientific best practices. Always consult your institution's Environmental Health & Safety (EHS) officer and local government regulations before disposal.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.